Vosaroxin
描述
This compound is under investigation for the treatment of Leukemia, Myeloid, Acute.
This compound is a small molecule and a naphthyridine analogue with antineoplastic activity. This compound intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, hence reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
has antineoplastic activity; this compound was formerly voreloxin; structure in first source
Structure
3D Structure
属性
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938662 | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175414-77-4 | |
| Record name | Vosaroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vosaroxin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vosaroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOSAROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vosaroxin's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer agent, a quinolone derivative, that has been investigated for the treatment of acute myeloid leukemia (AML), particularly in relapsed or refractory cases.[1][2] Its unique chemical structure and mechanism of action distinguish it from other topoisomerase II inhibitors, such as anthracyclines and etoposide.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-leukemic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. A notable characteristic of this compound is its ability to bypass common chemotherapy resistance mechanisms, including P-glycoprotein (P-gp) mediated drug efflux and its activity in cancer cells with mutated or deleted p53.[3][5]
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[2][6] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis in cancer cells.[7][8] The process can be broken down into several key steps:
-
DNA Intercalation: this compound intercalates into DNA, with a preference for GC-rich sequences.[2][4] This physical insertion into the DNA helix is a critical first step in its cytotoxic activity.
-
Topoisomerase II Inhibition: By intercalating into DNA, this compound stabilizes the covalent complex between topoisomerase II and DNA, known as the cleavage complex.[3] This prevents the enzyme from re-ligating the DNA strands after inducing a double-strand break, effectively "poisoning" the enzyme.[4]
-
Induction of DNA Double-Strand Breaks: The stabilization of the cleavage complex leads to the accumulation of persistent, site-selective DNA double-strand breaks.[1][7]
-
Cell Cycle Arrest: The presence of extensive DNA damage triggers cell cycle checkpoints, leading to a G2/M phase arrest.[8][9] This halt in the cell cycle prevents the damaged cells from proceeding through mitosis.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[3][8] this compound-induced apoptosis is notably independent of the tumor suppressor protein p53 status, which is often mutated in resistant cancers.[3]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound in AML.
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 | MV4-11 (AML) | 0.1 µM | [2] |
| IC90 | MV4-11 (AML) | 1 µM | [2] |
| Mean LD50 | Primary AML blasts (n=88) | 2.30 µM (± 1.87 µM) | [10] |
| Mean LD50 | NB4 (APL) | 0.59 µM (± 0.25 µM) | [4] |
| Mean LD50 | HL-60 (APL) | 0.59 µM (± 0.25 µM) | [4] |
Table 1: In Vitro Potency of this compound in AML Cell Lines and Primary Blasts.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
Topoisomerase II DNA Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
5X Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the supercoiled plasmid DNA and 5X reaction buffer on ice.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a fixed amount of human topoisomerase IIα to each tube.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel (e.g., 1% in TBE buffer).
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.
-
Interpretation: Inhibition of topoisomerase II activity by this compound is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing drug concentration.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
AML cells (e.g., MV4-11, HL-60)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed AML cells at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence is measured in the linear scale.
-
Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound-induced cell cycle arrest.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing Ca2+)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Visualizations
Signaling Pathway of this compound's Action
References
- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in relapsed/refractory acute myeloid leukemia: efficacy and safety in the context of the current treatment landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Vosaroxin: A Technical Guide to a First-in-Class Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vosaroxin is a first-in-class anticancer agent, a quinolone derivative, that functions as a topoisomerase II inhibitor.[1][2] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to replication-dependent double-strand breaks, cell cycle arrest, and subsequent apoptosis.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction
This compound (formerly voreloxin, SNS-595) is a synthetic small molecule that represents a novel class of anticancer compounds.[2] Unlike traditional topoisomerase II inhibitors such as anthracyclines and etoposide, this compound's quinolone scaffold confers distinct pharmacological properties.[2][3] Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, and its activity is independent of p53 status.[4] this compound has been primarily investigated for the treatment of acute myeloid leukemia (AML), particularly in relapsed or refractory patient populations.[5]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: this compound inserts itself between DNA base pairs, particularly at GC-rich sequences.[6]
-
Topoisomerase II Inhibition: By intercalating into DNA, this compound stabilizes the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands following the enzyme's cleavage activity, leading to the accumulation of double-strand breaks (DSBs).[2][3]
The resulting DNA damage triggers a cellular DNA damage response (DDR), leading to cell cycle arrest, primarily in the G2/M phase, and ultimately, apoptosis.[2]
Signaling Pathways
This compound-induced DNA double-strand breaks activate the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a biomarker for DNA DSBs. This leads to the recruitment of various DNA repair proteins to the site of damage.
Quantitative Data
Preclinical In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Various (Mean of 19 lines) | Solid Tumors & Hematologic Cancers | 345 (Range: 40-1155)[2] |
| U87MG | Glioblastoma | ~200[6] |
| T98G | Glioblastoma | ~400[6] |
| U251 | Glioblastoma | ~300[6] |
Clinical Trial Data
| Parameter | This compound + Cytarabine (B982) (n=356) | Placebo + Cytarabine (n=355) | p-value |
| Median Overall Survival | 7.5 months | 6.1 months | 0.061 |
| Complete Remission (CR) Rate | 30.1% | 16.3% | <0.0001 |
| Subgroup: Age ≥ 60 years | |||
| Median Overall Survival | 7.1 months | 5.0 months | 0.006 |
| Complete Remission (CR) Rate | 31.9% | 13.8% | - |
| Safety (Grade ≥3 Adverse Events) | |||
| Febrile Neutropenia | 47% | 33% | - |
| Stomatitis | 15% | 3% | - |
| 30-day all-cause mortality | 8% | 7% | - |
| 60-day all-cause mortality | 20% | 19% | - |
| Parameter | Value |
| Efficacy Population (n=69) | |
| Complete Remission (CR) Rate | 25% |
| CR + CR with incomplete blood count recovery (CRi) | 28% |
| Safety | |
| 30-day all-cause mortality | 2.5% |
| Maximum Tolerated Dose (MTD) - Schedule A | 80 mg/m² |
| Recommended Phase 2 Dose - Schedule B | 90 mg/m² |
This study was a Phase 2 trial investigating the combination of this compound with azacitidine in older patients with newly diagnosed AML.
Preclinical Pharmacokinetics
| Parameter | Value |
| Mean Total Body Clearance | ~4 L/h[2] |
| Average Terminal Half-life | ~25 hours[4] |
| Primary Excretion Route | Non-renal[4] |
| Metabolism | Minimally metabolized; N-desmethylthis compound is the only circulating metabolite.[7] |
Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II assay buffer, and ATP.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form in the presence of this compound.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting γH2AX foci.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).[14][15]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[14]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Regulatory Status
This compound has been granted orphan drug designation for the treatment of AML by both the U.S. Food and Drug Administration (FDA) and the European Commission.[16] It also received Fast Track designation from the FDA.[16] However, the Phase 3 VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the overall patient population, although a benefit was observed in certain subgroups.[17][18] As of the latest available information, this compound has not received marketing approval from the FDA or the European Medicines Agency (EMA).
Conclusion
This compound is a potent, first-in-class topoisomerase II inhibitor with a distinct mechanism of action and pharmacological profile compared to existing therapies. Its activity in preclinical models and clinical trials, particularly in combination with cytarabine for relapsed or refractory AML, has demonstrated its potential as an anticancer agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and outlining essential experimental protocols for its further investigation. While regulatory approval has not yet been achieved, the data suggest that this compound may hold promise for specific patient populations, warranting continued research and clinical evaluation.
References
- 1. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and disposition of the anticancer quinolone derivative this compound, a novel inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. firstwordpharma.com [firstwordpharma.com]
Vosaroxin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vosaroxin is a first-in-class anticancer agent belonging to the quinolone derivative class. It functions as a topoisomerase II inhibitor, a critical enzyme in DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces site-selective double-strand DNA breaks. This damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately leads to apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its detailed mechanism of action. It is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel anticancer therapeutics.
Chemical Structure and Properties
This compound is a synthetic naphthyridine derivative with a unique chemical scaffold that distinguishes it from other topoisomerase II inhibitors like anthracyclines and etoposide.
Chemical Structure:
IUPAC Name: 7-[(3S,4S)-3-Methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[1]
Chemical Formula: C₁₈H₁₉N₅O₄S[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 401.44 g/mol | [1] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Melting Point | Not explicitly reported, exists as a powder at standard conditions. | N/A |
| Boiling Point | 652.0 ± 65.0 °C at 760 mmHg | [2] |
| Solubility | Water: 1 mg/mL (warmed) DMSO: 2 mg/mL (warmed) | Sigma-Aldrich |
| pKa | Not explicitly reported. Prediction tools may be used for estimation. | N/A |
| Optical Activity | [α]/D +42 to +52°, c = 1 in 0.1 M NaOH | Sigma-Aldrich |
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process targeting DNA replication and integrity. The core of its mechanism is the inhibition of topoisomerase II, a crucial enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3]
DNA Intercalation and Topoisomerase II Inhibition
This compound first intercalates into the DNA double helix, with a preference for GC-rich sequences.[4] This interaction is a prerequisite for its inhibitory effect on topoisomerase II. Following intercalation, this compound stabilizes the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[3] This stabilization prevents the enzyme from re-ligating the DNA strands after it has introduced a double-strand break to relieve torsional stress. The persistence of these breaks transforms transient physiological DNA cleavage into permanent, cytotoxic DNA lesions.[3]
Induction of DNA Double-Strand Breaks and Cell Cycle Arrest
The accumulation of unrepaired DNA double-strand breaks triggers a DNA damage response. This response leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase of the cell cycle.[4][5][6] This G2 arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for DNA repair. However, in cancer cells with extensive this compound-induced damage, the repair capacity is often overwhelmed.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. This compound-induced apoptosis is a key contributor to its anticancer activity.[4][7][8] Notably, this process can occur in a p53-independent manner, which is a significant advantage as the p53 tumor suppressor gene is often mutated and non-functional in many cancers.[9] The apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action.
Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Loading Dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or vehicle control.
-
Add human topoisomerase II to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS and Proteinase K to digest the enzyme.
-
Add loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. An increase in the linear DNA band in the presence of this compound indicates stabilization of the cleavage complex.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.[10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11][12]
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
// Nodes Start [label="Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fix with Cold Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Staining [label="Stain with Propidium Iodide\nand RNase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Quantify Cell Cycle\nDistribution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Fixation; Fixation -> Staining; Staining -> Analysis; Analysis -> End; }
References
- 1. This compound | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
The Discovery and Synthesis of Vosaroxin (SNS-595): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin (formerly SNS-595) is a first-in-class anticancer agent belonging to the quinolone derivative class.[1][2] It was identified through a screening of novel quinolone derivatives for potent antineoplastic activity that preferentially targets mammalian topoisomerase II. Developed by Sunesis Pharmaceuticals, this compound has been investigated primarily for the treatment of relapsed or refractory acute myeloid leukemia (AML).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.
Discovery and Rationale
The discovery of this compound was rooted in the established antibacterial properties of quinolones, which induce DNA damage in bacteria by inhibiting DNA gyrase and topoisomerase IV, the functional analogs of mammalian topoisomerase II.[3] The homology between these bacterial and mammalian enzymes provided the rationale for screening quinolone derivatives for selective anticancer activity.[4] this compound emerged from a cell-based screen using mouse P388 leukemia cells, where structure-activity relationships of novel quinolone derivatives were examined to identify a compound with potent and selective inhibition of mammalian topoisomerase II.
Chemical Synthesis of this compound
The synthesis of this compound is based on the construction of a 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid core. The key steps, as described by Tsuzuki and colleagues in 2004, are outlined below.
Experimental Protocol: Synthesis of this compound
The synthesis involves a multi-step process starting from nicotinoyl acetate (B1210297).
-
Formation of the Enaminoester: Nicotinoyl acetate is reacted with ethyl orthoformate and acetic anhydride, followed by a reaction with 2-aminothiazole (B372263) to yield the corresponding enaminoester.
-
Cyclization to form the Naphthyridine Core: The enaminoester undergoes a base-assisted cyclization to form the 1,8-naphthyridine (B1210474) derivative.
-
Coupling Reaction: The naphthyridine intermediate is then coupled with the appropriate aminopyrrolidine derivative at the C-7 position.
-
Hydrolysis: The final step involves the acidic hydrolysis of the ester to yield the carboxylic acid, this compound.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.[5] This leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in site-selective double-strand DNA breaks, G2 cell cycle arrest, and subsequent apoptosis.[1][6]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound (or other test compounds)
-
STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide staining solution
Procedure:
-
On ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and kDNA.
-
Add the test compound (this compound) at various concentrations to the reaction tubes.
-
Initiate the reaction by adding diluted Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at 85V for approximately 1 hour.
-
Stain the gel with ethidium bromide and visualize under a UV transilluminator.
Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. An effective inhibitor like this compound will prevent this, causing the kDNA to remain in the well or migrate as a high molecular weight complex.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Myeloid leukemia cell lines (e.g., NB4, HL-60)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Culture myeloid leukemia cells to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 12 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and storing at -20°C.
-
Before analysis, pellet the fixed cells and resuspend in PI staining solution.
-
Incubate at 37°C for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating a G2 arrest.[7]
Preclinical and Clinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Murine Leukemia | - | |
| Various (19 lines) | Solid Tumors & Hematologic Cancers | Mean: 345 (Range: 40-1155) | [1] |
| Primary AML Blasts | Acute Myeloid Leukemia | Mean LD50: 2300 | [8] |
Clinical Trial Data (VALOR Study)
The Phase III VALOR trial was a randomized, double-blind, placebo-controlled study evaluating this compound in combination with cytarabine (B982) in patients with relapsed or refractory AML.[5]
| Endpoint | This compound + Cytarabine | Placebo + Cytarabine | p-value | Reference |
| Median Overall Survival (All Patients) | 7.5 months | 6.1 months | 0.061 | [5][9] |
| Median Overall Survival (Patients ≥60 years) | 7.1 months | 5.0 months | 0.003 | [5] |
| Complete Remission Rate (All Patients) | 30.1% | 16.3% | <0.0001 | [9] |
Visualizations
This compound Synthesis Workflow
Caption: Key stages in the chemical synthesis of this compound.
Topoisomerase II Decatenation Assay Workflow
Caption: Experimental workflow for the Topoisomerase II decatenation assay.
Conclusion
This compound represents a significant development in the search for novel anticancer agents, particularly for challenging malignancies like AML. Its unique mechanism of action, involving both DNA intercalation and topoisomerase II inhibition, distinguishes it from other chemotherapeutic agents. The synthetic route to this compound is well-established, and various in vitro and in vivo assays have been utilized to characterize its biological activity. While the VALOR trial did not meet its primary endpoint in the overall population, it demonstrated a significant survival benefit in a subset of older patients with relapsed or refractory AML, highlighting the potential for targeted therapeutic strategies with this compound. Further research may continue to elucidate the full potential of this compound in the oncology landscape.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
Vosaroxin's Targeted Assault on Cancer: An In-depth Technical Guide to DNA Intercalation at GC-Rich Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that represents a significant advancement in the field of oncology, particularly in the treatment of acute myeloid leukemia (AML).[1][2] Its unique mechanism of action, which involves the targeted intercalation into DNA at GC-rich sequences and subsequent inhibition of topoisomerase II, distinguishes it from other chemotherapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: A Two-Pronged Attack
This compound's anticancer activity stems from a dual mechanism that ultimately leads to site-selective DNA damage and apoptosis.[4] Unlike other topoisomerase II inhibitors, such as anthracyclines, this compound's cytotoxicity is primarily attributed to its functions as a DNA intercalator and a topoisomerase II poison, without the significant production of reactive oxygen species.[2]
DNA Intercalation at GC-Rich Sequences
This compound exhibits a preferential binding to guanine-cytosine (GC)-rich regions of the DNA double helix.[2][3] This site-selectivity is a characteristic feature of its quinolone scaffold.[3] By inserting itself between the base pairs of the DNA, this compound alters the topology of the helix, creating a physical impediment to essential cellular processes such as DNA replication and transcription.
Experimental Protocol: DNA Footprinting Analysis
DNA footprinting is a high-resolution technique used to identify the specific DNA sequences where a molecule like this compound binds.
Objective: To determine the preferential binding sites of this compound on a DNA fragment.
Materials:
-
DNA fragment of interest (radiolabeled at one end)
-
This compound
-
DNase I
-
DNase I reaction buffer
-
Stop solution (containing EDTA)
-
Formamide loading buffer
-
Polyacrylamide gel
-
Gel electrophoresis apparatus
-
Phosphorimager or X-ray film
Methodology:
-
Probe Preparation: A DNA fragment with a known sequence is labeled at one end with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. A control reaction without this compound is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to the binding reactions. DNase I will randomly cleave the DNA backbone, except where it is protected by the bound this compound. The reaction is carefully timed to ensure, on average, only one cut per DNA molecule.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing EDTA, which chelates the Mg²⁺ ions required for DNase I activity.
-
Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphorimager screen or X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the different-sized DNA fragments.
-
Analysis: In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands. This footprint corresponds to the DNA sequence where this compound was bound, protecting it from DNase I cleavage. The precise location of the binding site can be determined by running a DNA sequencing ladder of the same fragment alongside the footprinting reactions.
Topoisomerase II Inhibition
Following intercalation, this compound traps topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, in a covalent complex with DNA.[3] This "poisoning" of the enzyme prevents the re-ligation of the double-strand breaks that topoisomerase II creates to carry out its function. The accumulation of these unrepaired double-strand breaks triggers a cascade of cellular responses.[3]
Experimental Protocol: Topoisomerase II DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an accumulation of cleaved DNA.
Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase IIα
-
This compound
-
Assay buffer (containing ATP)
-
Stop solution (containing SDS and proteinase K)
-
Gel electrophoresis apparatus
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Methodology:
-
Reaction Setup: Reactions are prepared containing supercoiled plasmid DNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer. A control reaction without this compound is included.
-
Incubation: The reactions are incubated at 37°C to allow for the topoisomerase II-mediated DNA cleavage and re-ligation cycle.
-
Complex Trapping: The addition of a stop solution containing SDS and proteinase K terminates the reaction and traps the covalent topoisomerase II-DNA complexes. Proteinase K digests the topoisomerase II, releasing the cleaved DNA.
-
Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye and visualized under UV light. The conversion of supercoiled DNA to linear DNA is indicative of topoisomerase II inhibition. An increase in the amount of linear DNA with increasing concentrations of this compound demonstrates its inhibitory activity.
Cellular Consequences of this compound Action
The DNA damage induced by this compound triggers a series of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
The presence of double-strand DNA breaks activates cellular DNA damage response pathways. This leads to the activation of checkpoint kinases which halt the cell cycle, primarily at the G2/M phase, to allow time for DNA repair.[2][5] If the damage is too extensive to be repaired, the cell is targeted for programmed cell death.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates into the DNA, and its fluorescence is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI signal is measured for each cell.
-
Data Analysis: The data is analyzed using cell cycle analysis software. A histogram of DNA content is generated, which will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M peak after this compound treatment indicates cell cycle arrest at this phase.
Induction of Apoptosis
The irreparable DNA damage caused by this compound ultimately triggers the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.
Experimental Protocol: Caspase Activation Assay
This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.
Objective: To quantify the activation of caspases in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Microplate reader
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. After the treatment period, the cells are harvested and lysed to release the intracellular contents, including caspases.
-
Caspase Activity Measurement: The cell lysate is incubated with a specific caspase substrate. The substrate is designed to be cleaved by the active caspase, resulting in the release of a fluorescent or colored molecule.
-
Detection: The fluorescence or absorbance is measured using a microplate reader.
-
Analysis: An increase in the signal in this compound-treated cells compared to control cells indicates the activation of the specific caspase and the induction of apoptosis.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | U251 (Glioblastoma) | 50-100 nmol/L (in combination with radiation) | [6] |
| DU145 (Prostate Cancer) | 50-100 nmol/L (in combination with radiation) | [6] | |
| MiaPaca-2 (Pancreatic Cancer) | 50-100 nmol/L (in combination with radiation) | [6] | |
| IC50 | Myeloid Leukemia Cells | Potent inhibitor of growth (specific value not provided) | [2] |
Visualizing the Molecular Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Key experimental workflows.
Caption: this compound-induced apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Radiosensitization by the novel DNA intercalating agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Technical Guide to Vosaroxin-Induced G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that has demonstrated significant activity in hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[2][3] This inhibition leads to the formation of site-selective DNA double-strand breaks (DSBs), triggering a cascade of cellular responses that culminate in G2/M phase cell cycle arrest and apoptosis.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Notably, this compound's efficacy is independent of p53 status and it is not a substrate for the P-glycoprotein (P-gp) efflux pump, two common mechanisms of chemotherapy resistance.[2][5]
Core Mechanism of Action
This compound exerts its cytotoxic effects by intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex.[2][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs, particularly in GC-rich regions.[3][4] The presence of these DNA lesions activates the DNA Damage Response (DDR) pathway, a sophisticated signaling network that senses DNA damage and coordinates cell cycle arrest and DNA repair or, if the damage is irreparable, apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and clinical efficacy of this compound, highlighting its potency and clinical activity.
Table 1: In Vitro Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| U87MG | Glioblastoma | 150 |
| U251 | Glioblastoma | 200 |
| T98G | Glioblastoma | 250 |
| Mean of 19 solid tumor and hematologic cancer cell lines | Various | 345 (range 40-1155) |
Data compiled from multiple preclinical studies.[2][6]
Table 2: Clinical Efficacy of this compound in the VALOR Trial (Relapsed/Refractory AML)
| Endpoint | This compound + Cytarabine (B982) (n=356) | Placebo + Cytarabine (n=355) | p-value |
| Median Overall Survival | 7.5 months | 6.1 months | 0.061 |
| Complete Remission (CR) Rate | 30.1% | 16.3% | < 0.0001 |
| Subgroup: Patients ≥60 years (n=451) | |||
| Median Overall Survival | 7.1 months | 5.0 months | 0.006 |
| Complete Remission (CR) Rate | 31.9% | 13.8% | < 0.0001 |
Data from the Phase 3 VALOR trial.[1][7][8]
Signaling Pathways of this compound-Induced G2/M Arrest
The induction of DNA DSBs by this compound triggers a complex signaling cascade that enforces a G2/M cell cycle checkpoint. This allows the cell time to repair the damaged DNA before proceeding into mitosis. If the damage is too severe, this checkpoint can signal for the initiation of apoptosis.
Caption: this compound-induced DNA damage signaling pathway leading to G2/M arrest.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for specified time periods.
-
Harvesting: Harvest cells by trypsinization or scraping.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This protocol describes the detection of key proteins involved in the G2/M checkpoint and apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-γH2AX, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Conclusion
This compound's induction of G2/M cell cycle arrest is a direct consequence of its primary mechanism of action as a topoisomerase II inhibitor. The resulting DNA double-strand breaks activate the DNA damage response pathway, leading to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of this compound and other topoisomerase II inhibitors. Further research into the intricate details of the signaling pathways and the interplay with other cellular processes will continue to enhance our understanding of this potent anticancer agent and inform the development of more effective cancer therapies.
References
- 1. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. cancernetwork.com [cancernetwork.com]
Vosaroxin induction of apoptosis in leukemia cells
An In-depth Technical Guide: Vosaroxin's Induction of Apoptosis in Leukemia Cells
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class anticancer quinolone derivative that demonstrates significant efficacy against leukemia cells, particularly in the context of Acute Myeloid Leukemia (AML).[1] Its mechanism of action is centered on the induction of extensive, replication-dependent DNA damage, which culminates in p53-independent apoptosis.[2][3] As a potent topoisomerase II inhibitor, this compound intercalates into DNA at G-C rich sequences, trapping the enzyme-DNA complex and generating irreversible double-strand breaks (DSBs).[4][5] This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent activation of the apoptotic cascade.[6][7] Notably, its function bypasses common resistance mechanisms, including P-glycoprotein (P-gp) efflux and p53 mutation status, and it does not produce significant reactive oxygen species (ROS), distinguishing it from other topoisomerase inhibitors like anthracyclines.[4][5][8] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies related to this compound-induced apoptosis in leukemia.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound's primary cytotoxic activity stems from its dual function as a DNA intercalator and a topoisomerase II "poison."
-
DNA Intercalation : this compound's planar quinolone core selectively inserts itself between DNA base pairs, with a preference for GC-rich regions.[2][4]
-
Topoisomerase II Inhibition : This intercalation occurs in proximity to topoisomerase II, an essential enzyme that manages DNA topology during replication by creating transient double-strand breaks. This compound stabilizes the covalent bond between topoisomerase II and the cleaved DNA, forming a "cleavable complex."[2][8]
-
Formation of Double-Strand Breaks (DSBs) : The collision of replication forks with these stabilized complexes converts the transient breaks into permanent, replication-dependent DSBs.[1][6]
-
DNA Damage Response & Cell Cycle Arrest : The accumulation of DSBs triggers a robust DNA Damage Response (DDR). A key marker of this response is the phosphorylation of histone H2AX to form γH2AX, which accumulates at the sites of damage.[9][10] This DDR activation leads to a halt in cell cycle progression, predominantly in the G2/M and S phases, to allow for DNA repair.[5]
-
Induction of Apoptosis : When the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[7][9] A crucial feature of this compound is that this apoptotic induction is independent of the tumor suppressor protein p53, a common site of mutation-conferred chemoresistance.[5][9]
Figure 1. this compound's core mechanism of action on DNA.
The Apoptotic Signaling Pathway
The extensive DNA damage caused by this compound primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Figure 2. this compound-induced intrinsic apoptotic pathway.
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Models
| Cell Line / Sample Type | Leukemia Type | Parameter | Value (μM) | Citation |
| Primary AML Blasts (n=88) | AML | LD₅₀ (mean ± SD) | 2.30 ± 1.87 | [5][11] |
| HL-60 | Promyelocytic Leukemia | LD₅₀ | 0.061 | [5] |
| NB4 | Promyelocytic Leukemia | LD₅₀ | 0.203 | [5] |
| K562 | Chronic Myeloid Leukemia | N/A | Active (p53-null) | [5][11] |
| MV4-11 | AML | IC₅₀ | 0.1 | [12] |
| 19 Hematologic/Solid Tumors | Various | IC₅₀ (mean) | 0.345 |
LD₅₀ (Lethal Dose, 50%) is the concentration required to kill 50% of cells. IC₅₀ (Half-maximal inhibitory concentration) is the concentration required to inhibit a biological process by 50%.
Table 2: Effect of this compound on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Observation | Citation |
| NB4 & HL-60 | 12h this compound | Cell Cycle Arrest | Statistically significant decrease in G1 phase; accumulation in S and G2 phases. | [5][13] |
| NB4 & HL-60 | 48h this compound | Apoptosis Induction | Significant, dose-dependent increase in Annexin V positive cells. | [5] |
Table 3: Summary of Key Clinical Trial Outcomes in Relapsed/Refractory AML
| Trial | Treatment Arms | Key Patient Group | Efficacy Endpoint | Result | Citation |
| Phase Ib (NCT00246662) | This compound Monotherapy | R/R Leukemia (85% AML) | Complete Remission (CR/CRi) | 7% (5/73 patients) | [9] |
| Morphologic Leukemia-Free | 15% (11/73 patients) | [9] | |||
| Phase Ib/II (NCT00541866) | This compound + Cytarabine (B982) | R/R AML | CR Rate | 25% | [14] |
| VALOR (Phase III) | This compound + Cytarabine | R/R AML (≥60 years) | CR Rate | 25.8% vs 10.4% (Placebo) | [15] |
| vs. Placebo + Cytarabine | Median Overall Survival | 6.5 vs 3.9 months (Placebo) | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
1. Cell Culture and Treatment:
- Seed leukemia cells (e.g., HL-60, NB4) in appropriate culture medium at a density of 0.5 x 10⁶ cells/mL.
- Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1.0 µM) and a vehicle control (e.g., DMSO) for a specified time, typically 24-48 hours.
2. Cell Harvesting and Washing:
- Harvest suspension cells by transferring them to a 1.5 mL microcentrifuge tube.
- Centrifuge at 300 x g for 5 minutes at room temperature.
- Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
3. Staining:
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.
- Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
- Gate the cell population based on forward and side scatter to exclude debris.
- Analyze the fluorescence to distinguish four populations:
- Viable cells: Annexin V- / PI-
- Early Apoptotic: Annexin V+ / PI-
- Late Apoptotic/Necrotic: Annexin V+ / PI+
- Necrotic: Annexin V- / PI+
// Node Definitions
start [label="Start:\nLeukemia Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
treat [label="Treat with this compound\n(e.g., 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];
harvest [label="Harvest & Wash Cells\n(PBS)", fillcolor="#F1F3F4", fontcolor="#202124"];
stain [label="Stain:\n+ Annexin V-FITC\n+ Propidium Iodide (PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate\n(15 min, Dark)", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End:\nQuantify Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> treat -> harvest -> stain -> incubate -> analyze -> end;
}
"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 3. Experimental workflow for apoptosis assessment.
Protocol 2: Western Blot Analysis for DNA Damage (γH2AX)
This method detects the induction of γH2AX, a direct marker of DNA double-strand breaks.
1. Protein Extraction:
* Treat and harvest cells as described above.
* Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
* Centrifuge at 14,000 x g for15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
* Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
* Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
* Separate proteins on a 10-12% SDS-polyacrylamide gel.
* Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
* Block the membrane for1 hour at room temperature in5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
* Incubate the membrane overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139). Use an antibody for a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
* Wash the membrane three times with TBST.
* Incubate with an appropriate HRP-conjugated secondary antibody for1 hour at room temperature.
* Wash three times with TBST.
4. Detection:
* Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
* Visualize the protein bands using a chemiluminescence imaging system. Increased signal for γH2AX in this compound-treated samples indicates DSB formation.
[14]
Protocol 3: Topoisomerase II DNA Relaxation Assay
This in vitro assay confirms that this compound directly inhibits the catalytic activity of topoisomerase II.
[2][4][8]
1. Reaction Setup:
* In a microcentrifuge tube on ice, prepare a reaction mix containing:
* 10X Topoisomerase II Reaction Buffer (typically 50 mM Tris-HCl, 125 mM NaCl, 50 mM MgCl₂, 5 mM DTT, 10 mM ATP).
* ~200-300 ng of supercoiled plasmid DNA (e.g., pBR322) as the substrate.
* this compound at various concentrations (or DMSO as a control).
* Nuclease-free water to the final volume.
2. Enzyme Addition and Incubation:
* Add a specific number of units (e.g., 1-2 units) of purified human topoisomerase IIα enzyme to the reaction mix.
* Incubate the reaction at 37°C for30 minutes.
3. Reaction Termination:
* Stop the reaction by adding a stop buffer/loading dye containing SDS and/or Proteinase K to dissociate the enzyme from the DNA.
4. Gel Electrophoresis:
* Load the samples onto a 1% agarose (B213101) gel.
* Run the gel at ~85V for2-3 hours to separate the different DNA topoisomers.
5. Visualization and Interpretation:
* Stain the gel with ethidium (B1194527) bromide or SYBR Safe and visualize under UV light.
* Interpretation :
* No Enzyme Control : A single, fast-migrating band of supercoiled DNA.
* Enzyme + Vehicle Control : A slower-migrating band (or ladder) of relaxed DNA, as the enzyme has successfully unwound the supercoiled plasmid.
* Enzyme + this compound : An inhibition of the enzyme's activity will result in the persistence of the fast-migrating supercoiled DNA band in a dose-dependent manner. The IC₅₀ can be determined by quantifying band intensity.
References
- 1. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. inspiralis.com [inspiralis.com]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.rug.nl [pure.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase 3 results for this compound/cytarabine in the subset of patients ≥60 years old with refractory/early relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Efficacy of Vosaroxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer agent belonging to the quinolone derivative class.[1] It is a topoisomerase II inhibitor that intercalates into DNA, leading to site-selective double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, focusing on its cytotoxic activity, effects on cell cycle and apoptosis, and the underlying mechanism of action. The information is presented to be a valuable resource for researchers and professionals involved in oncology drug development.
Cytotoxicity of this compound Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, including both solid tumors and hematologic malignancies.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of 19 Lines | Various Solid & Hematologic | Mean: 345 (Range: 40-1155) | |
| U251 | Glioblastoma | ~50 | [3] |
| T98G | Glioblastoma | ~75 | [3] |
| A172 | Glioblastoma | ~100 | |
| U87MG | Glioblastoma | ~60 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | LD50: 61 | [2] |
| NB4 | Acute Promyelocytic Leukemia | LD50: 203 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Potent Activity | [2] |
| MV4-11 | Biphenotypic Leukemia | Potent Activity | [2] |
Note: LD50 (Lethal Dose, 50%) is also reported in some studies and represents the concentration required to kill 50% of the cells.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II. This leads to the formation of covalent topoisomerase II-DNA cleavage complexes, resulting in DNA double-strand breaks.[1] This DNA damage predominantly occurs in the G/C-rich regions of DNA.[2]
The induction of DNA damage by this compound triggers a cellular response that culminates in cell cycle arrest, primarily at the G2/M phase, with a noticeable lag in the S phase.[1] This cell cycle disruption is a direct consequence of the activation of DNA damage response pathways.
This compound-Induced DNA Damage Signaling Pathway
The DNA double-strand breaks induced by this compound activate key kinases in the DNA damage response pathway, including Ataxia Telangiectasia Mutated (ATM) and RAD3-related (ATR), which in turn phosphorylate downstream targets such as Checkpoint Kinase 2 (Chk2).[4][5] The activation of these signaling cascades leads to cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Induction of Apoptosis
The culmination of this compound-induced DNA damage and cell cycle arrest is the initiation of programmed cell death, or apoptosis. In vitro studies have consistently demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines.
Table 2: In Vitro Apoptotic Effects of this compound
| Cell Line | Cancer Type | Apoptotic Effect | Notes |
| Myeloid Leukemia Cells | Acute Myeloid Leukemia | Dose-dependent increase in apoptosis | Synergy observed with cytarabine.[6] |
| HL-60 | Acute Promyelocytic Leukemia | Increased apoptosis rate | Synergistic effect with TAK-733.[7] |
Overcoming Drug Resistance
A significant advantage of this compound observed in preclinical studies is its ability to circumvent common mechanisms of drug resistance. Its activity is independent of p53 tumor suppressor protein status, a gene frequently mutated in cancer leading to chemotherapy resistance.[1] Furthermore, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the preclinical efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
References
- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Vosaroxin in Clinical Trials: A Detailed Overview of Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that has been investigated in numerous clinical trials, primarily for the treatment of acute myeloid leukemia (AML).[1][2] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] This leads to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] A key characteristic of this compound is its activity in tumors with common mechanisms of drug resistance, such as P-glycoprotein expression and p53 mutations.[1][2] This document provides a comprehensive summary of this compound dosage and administration schedules as studied in key clinical trials, presented in detailed application notes and protocols.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase II. The process can be summarized as follows:
-
DNA Intercalation: this compound inserts itself into the DNA helix, particularly at GC-rich regions.[1]
-
Topoisomerase II Inhibition: This intercalation stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[2]
-
Apoptosis Induction: By preventing the re-ligation of the DNA strands, this compound converts transient breaks into permanent DNA damage, triggering programmed cell death.[2][3]
Caption: this compound's mechanism of action.
Dosage and Administration in Clinical Trials
The dosage and administration of this compound have been evaluated in various clinical settings, both as a single agent and in combination with other chemotherapeutic agents like cytarabine (B982). The following tables summarize the key dosage regimens from different clinical trials.
Single-Agent this compound Trials
| Clinical Trial Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Reference |
| Phase Ib | Relapsed/Refractory Leukemia | Weekly: Days 1, 8, 15 of a 28-day cycle | 72 mg/m² | [1][4][5] |
| Twice-weekly: Days 1, 4, 8, 11 of a 28-day cycle | 40 mg/m² | [1][4][6] | ||
| REVEAL-1 (Phase II) | Elderly with untreated AML | Weekly: 72 mg/m² for 3 weeks | - | [1] |
| Weekly: 72 mg/m² for 2 weeks | - | [1] | ||
| Days 1 and 4: 72 mg/m² | 72 mg/m² on days 1 and 4 was recommended for further investigation | [1][2] | ||
| Days 1 and 4: 90 mg/m² | - | [1] |
This compound in Combination with Cytarabine
| Clinical Trial Phase | Patient Population | This compound Dosing Schedule | Cytarabine Dosing Schedule | MTD / RP2D of this compound | Reference |
| Phase Ib/II | Relapsed/Refractory AML | Days 1 and 4: 10-90 mg/m² (dose escalation) | Schedule A: 400 mg/m²/day continuous IV infusion for 5 days | 80 mg/m² | [1][4][6] |
| Days 1 and 4: 70-90 mg/m² (dose escalation) | Schedule B: 1 g/m²/day as a 2-hour IV infusion for 5 days | 90 mg/m² | [1][4][6] | ||
| VALOR (Phase III) | Relapsed/Refractory AML | Induction: 90 mg/m² on days 1 and 4 | 1 g/m² as a 2-hour IV infusion on days 1-5 | - | [2][7][8] |
| Re-induction/Consolidation: 70 mg/m² on days 1 and 4 | [2] | ||||
| VITAL (Phase II) | Newly Diagnosed AML | Induction: 90 mg/m² on days 1 and 4 | 100 mg/m² continuous IV infusion on days 1-7 | - | [9] |
| Re-induction: 70 mg/m² on days 1 and 4 | [9] |
Experimental Protocols
The following protocols are derived from the methodologies described in the cited clinical trial publications. These are intended as a guide and should be adapted to specific institutional and regulatory requirements.
Protocol 1: Single-Agent this compound Administration (Phase Ib)
Objective: To determine the MTD, dose-limiting toxicities (DLTs), pharmacokinetics, and clinical activity of single-agent this compound in patients with relapsed or refractory leukemia.[5]
Methodology:
-
Patient Eligibility: Patients aged ≥18 years with advanced relapsed or refractory leukemia who are not expected to respond to standard therapy.[5]
-
Dose Escalation: Patients were enrolled in cohorts of 3-6 and assigned to one of two dosing schedules.[5]
-
Weekly Schedule: this compound administered on Days 1, 8, and 15 of a 28-day cycle. Dose escalation proceeded through levels of 18, 30, 50, 72, and 90 mg/m².[5]
-
Twice-weekly Schedule: this compound administered on Days 1, 4, 8, and 11 of a 28-day cycle. Dose escalation proceeded through levels of 9, 18, 30, 40, and 50 mg/m².[4][5]
-
-
Drug Administration: this compound is administered as a 10-minute intravenous infusion.[1]
-
DLT Assessment: Dose-limiting toxicity was monitored during the first cycle. Stomatitis was identified as a common DLT.[4][6]
-
Response Assessment: Bone marrow biopsies and aspirates were performed to assess for antileukemic activity.[5]
Caption: Workflow for a single-agent this compound dose-escalation trial.
Protocol 2: this compound in Combination with Cytarabine (VALOR Trial)
Objective: To evaluate the efficacy and safety of this compound in combination with cytarabine compared to placebo with cytarabine in patients with first relapsed or refractory AML.[8][10]
Methodology:
-
Patient Eligibility: Patients aged ≥18 years with first relapsed or refractory AML after one or two cycles of prior induction chemotherapy, including an anthracycline and cytarabine.[8][10]
-
Randomization: Patients were randomized to receive either this compound plus cytarabine or placebo plus cytarabine.[8]
-
Induction Therapy:
-
This compound Arm: this compound 90 mg/m² as a 10-minute IV infusion on Days 1 and 4. Cytarabine 1 g/m² as a 2-hour IV infusion on Days 1-5.[2]
-
Placebo Arm: Placebo on Days 1 and 4. Cytarabine 1 g/m² as a 2-hour IV infusion on Days 1-5.
-
-
Re-induction/Consolidation Therapy: For patients requiring further treatment, the this compound dose was reduced to 70 mg/m² on Days 1 and 4.[2]
-
Supportive Care: Prophylactic oral cryotherapy was administered during this compound infusion to mitigate oral mucositis.[9]
-
Efficacy and Safety Assessment: The primary endpoint was overall survival. Secondary endpoints included complete remission rates and safety.[10]
Caption: Workflow for the Phase III VALOR trial.
Conclusion
Clinical trials have established various dosage and administration schedules for this compound, both as a monotherapy and in combination with cytarabine, for the treatment of AML. The selection of a specific regimen depends on the patient population, treatment setting (frontline vs. relapsed/refractory), and tolerability. The provided protocols and data summaries offer a detailed resource for researchers and clinicians involved in the development and clinical application of this compound. As with any investigational agent, adherence to specific clinical trial protocols and institutional guidelines is paramount.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Vosaroxin and Cytarabine Combination Therapy
These application notes provide a comprehensive overview of the combination therapy of Vosaroxin with cytarabine (B982) for the treatment of Acute Myeloid Leukemia (AML), intended for researchers, scientists, and drug development professionals. The information is compiled from various clinical trials to guide further research and development.
Mechanism of Action and Rationale for Combination
This compound is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor.[1][2] Its mechanism involves intercalating into DNA at GC-rich regions, which inhibits the catalytic activity of topoisomerase II, leading to replication-dependent DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3] Preclinical studies have demonstrated that this compound exhibits synergistic cytotoxic effects when combined with cytarabine, a nucleoside analog that inhibits DNA synthesis, in various leukemia cell lines and primary AML blasts.[4][5] This synergy provides a strong rationale for the clinical investigation of this combination regimen in AML. Notably, this compound's activity is independent of p53 and it is not a substrate for P-glycoprotein (P-gp) mediated efflux, suggesting it may overcome common mechanisms of chemotherapy resistance.[1][5]
Signaling Pathway of this compound and Cytarabine
The combined action of this compound and cytarabine ultimately leads to apoptosis of cancer cells through DNA damage pathways.
Clinical Trial Data Summary
The combination of this compound and cytarabine has been evaluated in several clinical trials, primarily in patients with relapsed or refractory AML. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound and Cytarabine in Relapsed/Refractory AML
| Clinical Trial | Patient Population | Treatment Arm | N | Complete Remission (CR) Rate | CR + CRi Rate | Median Overall Survival (OS) | 30-Day All-Cause Mortality |
| Phase 1b/2 (NCT00541866) [2] | Relapsed/Refractory AML | This compound (80-90 mg/m²) + Cytarabine | 69 | 25% | 28% | Not Reported | 2.5% |
| VALOR (Phase 3, NCT01191801) [6] | First Relapsed/Refractory AML | This compound (90/70 mg/m²) + Cytarabine (1 g/m²) | 356 | 30.1% | Not Reported | 7.5 months | 8% |
| VALOR (Phase 3, NCT01191801) [6][7] | First Relapsed/Refractory AML | Placebo + Cytarabine (1 g/m²) | 355 | 16.3% | Not Reported | 6.1 months | 7% |
| VALOR (Subgroup Analysis) [7] | Age ≥60 years | This compound + Cytarabine | - | 31.9% | Not Reported | 7.1 months | Not Reported |
| VALOR (Subgroup Analysis) [7] | Age ≥60 years | Placebo + Cytarabine | - | 13.8% | Not Reported | 5.0 months | Not Reported |
CRi: Complete Remission with incomplete blood count recovery
Table 2: Efficacy of this compound and Cytarabine in Newly Diagnosed AML
| Clinical Trial | Patient Population | Treatment Arm | N | CR Rate | CR/CRi Rate | 1-Year OS Rate |
| VITAL (Phase 2, NCT02658487) [8] | Newly Diagnosed AML (≥55 yrs or high-risk 18-54 yrs) | This compound (90/70 mg/m²) + Infusional Cytarabine (100 mg/m²/day) | 42 | 48% | 55% | 48% |
Experimental Protocols
The following are detailed methodologies for the administration of this compound and cytarabine as investigated in key clinical trials.
Protocol 1: Phase 1b/2 Study in Relapsed/Refractory AML (NCT00541866)
This study evaluated two different schedules of cytarabine administration with escalating doses of this compound.[4][2]
Patient Population: Patients with relapsed or refractory AML.[4]
Treatment Regimen:
-
This compound: Administered as a 10-minute intravenous infusion on days 1 and 4.[4][2] Dose escalation ranged from 10 to 90 mg/m².[4][2]
-
Cytarabine Schedule A: 400 mg/m²/day administered as a 24-hour continuous intravenous infusion on days 1-5.[4][2] The maximum tolerated dose (MTD) of this compound for this schedule was 80 mg/m².[4][2]
-
Cytarabine Schedule B: 1 g/m²/day administered as a 2-hour intravenous infusion on days 1-5.[4][2] The recommended Phase 2 dose of this compound for this schedule was 90 mg/m².[4][2]
Dose Escalation: A standard 3+3 design was used for dose escalation.[4]
Supportive Care: Prophylactic antiemetics and hydration were administered.
Protocol 2: VALOR Phase 3 Trial in Relapsed/Refractory AML (NCT01191801)
This was a randomized, double-blind, placebo-controlled trial.[6][9]
Patient Population: Patients aged 18 years or older with first relapsed or refractory AML.[6]
Treatment Regimen:
-
Induction (First Cycle):
-
Re-induction/Consolidation (Subsequent Cycles):
Randomization: Patients were randomized 1:1 to either the this compound or placebo arm.[6]
Protocol 3: VITAL Phase 2 Trial in Newly Diagnosed AML (NCT02658487)
This was a single-arm, open-label, two-stage Phase 2 study.[8]
Patient Population: Patients with newly diagnosed AML, either >55 years of age or 18-54 years with high-risk disease.[8]
Treatment Regimen:
-
Induction:
-
Re-induction:
-
Consolidation:
-
This compound and cytarabine could be administered for up to two consolidation cycles.[10]
-
Supportive Care: Oral cryotherapy was administered during this compound infusion as prophylaxis for oral mucositis.[8]
Experimental Workflow and Logical Relationships
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating this compound and cytarabine combination therapy.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 6. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
In Vitro Assay for Vosaroxin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer agent, a quinolone derivative that exhibits potent cytotoxic activity across a range of malignancies.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[2][3] this compound intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to the accumulation of double-strand breaks. This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/M phase, and induces apoptosis, or programmed cell death.[1][2] Notably, this compound's activity is independent of p53 status, suggesting its potential utility in treating tumors with p53 mutations, a common mechanism of chemotherapy resistance.[4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two standard methodologies: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia | 40.1 (IC90 = 1 µM) | [4] |
| HL-60 | Acute Promyelocytic Leukemia | Potent Activity | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Potent Activity | [2] |
| Primary AML Blasts | Acute Myeloid Leukemia | Mean LD50 = 2300 | |
| Solid Tumors | |||
| U87MG | Glioblastoma | 120 | |
| U251 | Glioblastoma | 150 | |
| T98G | Glioblastoma | 200 | |
| LN18 | Glioblastoma | 250 | |
| LN229 | Glioblastoma | 300 | |
| A172 | Glioblastoma | 350 | |
| Various (19 lines) | Solid and Hematologic Cancers | Mean = 345 (Range: 40-1155) | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the determination of cell viability following this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Assay for Apoptosis
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Vosaroxin in Relapsed/Refractory AML: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of vosaroxin, a first-in-class anticancer quinolone derivative, for the treatment of relapsed and refractory acute myeloid leukemia (AML). The accompanying detailed protocols offer standardized methods for assessing the efficacy and mechanism of action of this compound in AML models.
Introduction
This compound is a topoisomerase II inhibitor that intercalates into DNA, leading to site-selective double-strand breaks and subsequent tumor cell apoptosis.[1][2][3] It has demonstrated potent antileukemic activity in preclinical models and has been evaluated in clinical trials for patients with relapsed or refractory AML.[1][4] Notably, this compound's mechanism of action is distinct from other topoisomerase II inhibitors like anthracyclines, as it does not produce significant reactive oxygen species.[3] Furthermore, its activity appears to be independent of p53 status and it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may overcome common mechanisms of drug resistance.[1]
Data Presentation
Preclinical Activity of this compound in AML Cell Lines
| Cell Line | Type of Leukemia | IC50 (this compound) | Noteworthy Characteristics | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Synergistic with cytarabine (B982) | --- | [4] |
| MV4-11 | Acute Myeloid Leukemia | More effective than cytarabine | Harbors FLT3-ITD mutation | [1][4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Additive effect with cytarabine | --- | [1] |
| K562 | Chronic Myeloid Leukemia | Active | p53-null | [5] |
Clinical Efficacy of this compound in Relapsed/Refractory AML
| Clinical Trial Phase | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Phase Ib/II | This compound + Cytarabine (Schedule A: 400 mg/m² continuous infusion) | R/R AML | 28% (in expansion phase) | 25% (in expansion phase) | Not Reported | [1][4] |
| Phase Ib/II | This compound + Cytarabine (Schedule B: 1 g/m² 2-hour infusion) | R/R AML | Not specified separately | Not specified separately | Not Reported | [1][4] |
| Phase III (VALOR) | This compound + Cytarabine | First R/R AML | 30.1% | 30.1% | 7.5 months | [6] |
| Phase III (VALOR) - Placebo Arm | Placebo + Cytarabine | First R/R AML | 16.3% | 16.3% | 6.1 months | [6] |
| Phase III (VALOR) - Patients ≥60 years | This compound + Cytarabine | First R/R AML | 31.9% | 31.9% | 7.1 months | [6] |
| Phase III (VALOR) - Patients ≥60 years - Placebo Arm | Placebo + Cytarabine | First R/R AML | 13.8% | 13.8% | 5.0 months | [6] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in AML cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in AML models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on AML cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in a T25 flask and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
AML cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat 1-2 x 10^6 AML cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a relapsed/refractory AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
-
This compound for injection
-
Vehicle control (e.g., saline)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Flow cytometer for peripheral blood analysis
Protocol:
-
Inject 1-5 x 10^6 AML cells (e.g., MV4-11) intravenously (i.v.) via the tail vein into sub-lethally irradiated (optional, depending on the mouse strain and cell line) immunodeficient mice.
-
Monitor for engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging.
-
Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound (e.g., at a clinically relevant dose and schedule, administered intravenously) and vehicle control.
-
Monitor tumor burden regularly (e.g., twice weekly) using the established method.
-
Monitor animal health and body weight.
-
The primary endpoint is typically overall survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, hind-limb paralysis, or significant tumor burden).
-
At the end of the study, harvest tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration.
References
- 1. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Vosaroxin Sensitivity in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that has demonstrated significant anti-leukemic properties.[1] It functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for maintaining DNA integrity during replication.[2] This action leads to the accumulation of double-stranded DNA breaks, subsequently causing cell cycle arrest and apoptosis, the process of programmed cell death.[3][4] Notably, this compound's activity is independent of the p53 tumor suppressor protein status, a common mechanism of drug resistance in cancer.[2] Preclinical studies have shown its potent activity against a range of cancer cell lines, including those derived from hematologic malignancies.[5] This document provides detailed application notes and experimental protocols for assessing the sensitivity of various Acute Myeloid Leukemia (AML) cell lines to this compound.
Data Presentation: this compound Sensitivity in AML Cell Lines
The cytotoxic activity of this compound has been evaluated in several AML cell lines and primary patient samples. The half-maximal inhibitory concentration (IC50) or lethal dose 50% (LD50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or viability, are key parameters for quantifying cellular sensitivity. The available data is summarized in the table below.
| Cell Line/Sample Type | This compound Concentration (µM) | Parameter | Reference |
| NB4 | 0.203 | LD50 | [2] |
| HL-60 | 0.061 | LD50 | [2] |
| Primary AML Blasts (n=88) | 2.30 (± 1.87) | Mean LD50 | [2] |
| MV4-11 | Potent Activity Observed | Not Specified | [5] |
| CCRF-CEM (ALL) | Potent Activity Observed | Not Specified | [5] |
Note: LD50 (Lethal Dose 50%) is the concentration of the substance required to kill 50% of the cell population. While related to IC50, the specific experimental endpoint may differ slightly.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism involving DNA damage and the subsequent activation of cell death pathways. The process begins with the drug intercalating into the DNA double helix. This is followed by the inhibition of topoisomerase II, leading to the formation of stable cleavage complexes and the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular response, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately culminates in the induction of apoptosis.
Caption: this compound's mechanism of action in AML cells.
Experimental Workflow for Assessing this compound Sensitivity
A systematic workflow is essential for characterizing the sensitivity of AML cell lines to this compound. This typically involves determining the drug's cytotoxic effect, analyzing its impact on the cell cycle, and confirming the induction of apoptosis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. openaccessjournals.com [openaccessjournals.com]
Measuring Vosaroxin-Induced DNA Damage: Application Notes and Protocols for γH2AX Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that induces site-selective double-strand breaks in DNA, leading to tumor cell apoptosis.[1] It functions as a topoisomerase II inhibitor by intercalating into DNA, primarily at GC-rich regions.[2][3] This action traps the topoisomerase II-DNA cleavage complex, resulting in replication-dependent DNA double-strand breaks (DSBs), G2/M cell cycle arrest, and ultimately, programmed cell death.[1][4]
A key and early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5][6] This phosphorylation event serves as a crucial signal to recruit DNA repair machinery to the site of damage.[7] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified, making it a highly sensitive and specific biomarker for assessing the extent of DNA damage induced by agents such as this compound.[5][8] Evidence from clinical studies has shown that this compound treatment leads to an increase in intracellular γH2AX levels, confirming its mechanism of action in inducing DNA damage.[9]
These application notes provide detailed protocols for the three most common methods used to measure γH2AX as a marker of this compound-induced DNA damage: immunofluorescence microscopy, flow cytometry, and Western blotting.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols. These examples are based on typical results observed with topoisomerase II inhibitors.
Table 1: Dose-Dependent Induction of γH2AX Foci by this compound in Cancer Cells
| This compound Concentration (nM) | Mean γH2AX Foci per Cell (± SD) | Percentage of γH2AX Positive Cells (%) |
| 0 (Vehicle Control) | 1.2 ± 0.5 | 5 |
| 10 | 5.8 ± 1.2 | 35 |
| 50 | 15.3 ± 2.5 | 78 |
| 100 | 28.9 ± 4.1 | 95 |
| 250 | 35.1 ± 5.3 | 98 |
Table 2: Time-Course of γH2AX Induction and Repair Following this compound Treatment
| Time after this compound (100 nM) Treatment (hours) | Mean γH2AX Foci per Cell (± SD) |
| 0 | 1.1 ± 0.4 |
| 1 | 18.2 ± 3.1 |
| 4 | 29.5 ± 4.8 |
| 8 | 22.1 ± 3.9 |
| 24 | 8.7 ± 1.9 |
| 48 | 2.5 ± 0.8 |
Table 3: Quantification of γH2AX Levels by Flow Cytometry and Western Blot
| Treatment | Mean Fluorescence Intensity (Flow Cytometry) | Relative γH2AX Protein Level (Western Blot, normalized to Histone H3) |
| Vehicle Control | 150 | 1.0 |
| This compound (50 nM, 4h) | 850 | 5.8 |
| This compound (100 nM, 4h) | 1620 | 12.5 |
Signaling Pathway and Experimental Workflows
This compound-induced DNA damage signaling pathway.
Experimental workflow for γH2AX immunofluorescence.
Experimental workflow for γH2AX flow cytometry.
Experimental Protocols
Immunofluorescence Staining of γH2AX Foci
This protocol is adapted for adherent cell lines and can be modified for suspension cells by cytospinning onto slides.[10][11][12]
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin [BSA] in PBS with 0.1% Tween-20)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or for different time points. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
The following day, wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Carefully mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
-
Image Analysis:
-
Quantify the number of green γH2AX foci per nucleus (DAPI-stained area) using image analysis software such as ImageJ or Fiji.[10]
-
Flow Cytometric Analysis of γH2AX
This protocol is suitable for high-throughput analysis of γH2AX levels in a cell population.[13]
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
PBS
-
1.5% Paraformaldehyde (PFA) in PBS
-
Ice-cold 90% Methanol (B129727)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: FITC-conjugated goat anti-rabbit IgG
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or in flasks with this compound.
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
-
Fixation and Permeabilization:
-
Wash the cell pellet with PBS and resuspend in 1.5% PFA for 10 minutes at room temperature.
-
Centrifuge and resuspend the cells in ice-cold 90% methanol while vortexing gently. Incubate on ice for 30 minutes.
-
-
Blocking and Staining:
-
Wash the cells twice with Blocking Buffer.
-
Resuspend the cells in Blocking Buffer containing the primary anti-γH2AX antibody and incubate for 3 hours at room temperature or overnight at 4°C.
-
Wash the cells twice with Blocking Buffer.
-
Resuspend the cells in Blocking Buffer containing the FITC-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.
-
-
DNA Staining and Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, measuring the FITC fluorescence (γH2AX) and PI fluorescence (DNA content).
-
The mean fluorescence intensity of the FITC signal is used to quantify the level of γH2AX.
-
Western Blot Analysis of γH2AX
This method allows for the quantification of total γH2AX protein levels in a cell lysate.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Mouse anti-phospho-Histone H2A.X (Ser139), Rabbit anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the γH2AX signal to the Histone H3 signal.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in combination with decitabine in newly diagnosed older patients with acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Validation of a flow cytometry-based detection of γ-H2AX, to measure DNA damage for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Vosaroxin's Preclinical Profile in Solid Tumors: Application Notes and Protocols for Researchers
For Immediate Release
Sunesis Pharmaceuticals' vosaroxin, a first-in-class anticancer quinolone derivative, has demonstrated significant preclinical activity across a range of solid tumors. These application notes provide a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental assays to guide further research and development.
Mechanism of Action
This compound is a topoisomerase II inhibitor that intercalates into DNA at GC-rich regions.[1][2][3] This action leads to the formation of a stable ternary complex, trapping the enzyme and resulting in site-selective, replication-dependent double-strand DNA breaks.[4][5] The accumulation of DNA damage triggers a G2/M phase cell cycle arrest and ultimately induces apoptosis.[5][6] A key feature of this compound is its ability to overcome common drug resistance mechanisms; it is not a substrate for the P-glycoprotein (P-gp) efflux pump, and its activity is maintained in cancer cells with p53 mutations.[1][4]
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound has demonstrated broad anti-proliferative activity in a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after a 72-hour incubation, are summarized below.[4]
| Cell Line | Tumor Type | IC50 (µM) |
| A549 | Lung | 0.12 |
| DU145 | Prostate | 0.10 |
| HCT-15 | Colon | 0.97 |
| HT-29 | Colon | 0.18 |
| KB | Nasopharyngeal | 0.04 |
| MCF7 | Breast | 0.20 |
| MES-SA | Uterine Sarcoma | 0.21 |
| NCI-H460 | Lung | 0.08 |
| OVCAR-3 | Ovarian | 0.17 |
| SK-OV-3 | Ovarian | 0.13 |
| U251 | Glioblastoma | 0.07 |
In Vivo Efficacy: Significant Tumor Growth Inhibition
Preclinical studies in xenograft models have shown that this compound exhibits strong, dose-dependent tumor growth inhibition in a variety of solid tumors.[4]
| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) |
| Breast | MX-1 | 20 mg/kg, weekly x 5 | 88 |
| Ovarian | SK-OV-3 | 20 mg/kg, weekly x 5 | 85 |
| Colon | HCT-15 | 20 mg/kg, weekly x 5 | 63 |
| Lung | NCI-H460 | 20 mg/kg, weekly x 5 | 87 |
| Gastric | GXF209 | 20 mg/kg, weekly x 5 | 78 |
| Melanoma | LOX | 20 mg/kg, weekly x 5 | 86 |
Note: The optimal dose and schedule were established using a KB nasopharyngeal carcinoma xenograft model, where administration of this compound at 20 mg/kg weekly for five doses effectively inhibited tumor growth by 86%.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is adapted from the methods used to evaluate the in vitro cytotoxicity of this compound in solid tumor cell lines.[4]
Materials:
-
Human cancer cell lines
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Solid Tumor Xenograft Model
This generalized protocol is based on the preclinical studies of this compound in various solid tumor models.[4]
Materials:
-
Human solid tumor cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
This compound for injection
-
Vehicle control (e.g., sterile saline or 5% dextrose in water)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 20 mg/kg, weekly for 5 weeks). The control group should receive an equivalent volume of the vehicle.
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a standard method for assessing cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This protocol describes a common method to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Conclusion
The preclinical data for this compound in solid tumors are promising, demonstrating potent in vitro and in vivo activity. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a single agent and in combination with other anticancer therapies. Future studies should focus on exploring synergistic combinations and identifying predictive biomarkers to guide its clinical development in solid malignancies.
References
- 1. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for the Use of Vosaroxin in Elderly Acute Myeloid Leukemia (AML) Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical use and preclinical evaluation of vosaroxin, a first-in-class anticancer quinolone derivative, with a specific focus on its application in elderly patients with Acute Myeloid Leukemia (AML). The information is intended to guide research and development efforts by summarizing key clinical trial data, outlining experimental protocols, and visualizing its mechanism of action.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, particularly in older adults who are often ineligible for intensive chemotherapy.[1][2] this compound is a topoisomerase II inhibitor that intercalates DNA and induces double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3][4] A key feature of this compound is its activity in p53-mutated and multidrug-resistant (P-gp overexpressing) cells, which are common resistance mechanisms in AML.[3][5] Furthermore, it is associated with a lower potential for cardiotoxicity compared to anthracyclines due to reduced production of reactive oxygen species.[1][6]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar quinolone core of this compound inserts itself between DNA base pairs, particularly in GC-rich regions.[1][4]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][4]
This DNA damage response triggers cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[7][8] Notably, this process is independent of p53 status, providing a therapeutic advantage in p53-mutated AML.[5]
Clinical Trial Data in Elderly AML Patients
This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents. The data from key studies focusing on elderly patients are summarized below.
Table 1: Single-Agent this compound in Elderly Patients with Newly Diagnosed AML (REVEAL-1/NCT00607997)[1][9][10][11]
| Parameter | Schedule A (72 mg/m² Days 1, 8, 15) | Schedule B (72 mg/m² Days 1, 8) | Schedule C (72 mg/m² Days 1, 4) | Schedule C (90 mg/m² Days 1, 4) |
| Number of Patients | 29 | 35 | 29 | 20 |
| Median Age (years) | - | - | 75 (overall) | - |
| Complete Remission (CR) Rate | - | - | 31% | - |
| CR + CRp Rate* | - | - | 35% | - |
| Overall Response Rate (ORR) | 41% | - | 35% | - |
| Median Overall Survival (OS) | - | - | 7.7 months | - |
| 30-Day All-Cause Mortality | 21% | - | 6.9% | - |
| 60-Day All-Cause Mortality | - | - | 17% | - |
*CRp: Complete Remission with incomplete platelet recovery
The REVEAL-1 study identified the 72 mg/m² on days 1 and 4 schedule as having the most favorable balance of safety and efficacy for further investigation.[9]
Table 2: this compound in Combination with Cytarabine (B982) in Relapsed/Refractory AML (VALOR Trial/NCT01191801) - Subgroup Analysis of Patients ≥60 Years[3][12][13][14][15]
| Parameter | This compound + Cytarabine | Placebo + Cytarabine |
| Number of Patients | 451 (in subgroup) | - |
| Median Overall Survival (OS) | 7.1 months | 5.0 months |
| Hazard Ratio (HR) | 0.75 (95% CI: 0.62–0.92) | - |
| p-value | 0.003 | - |
| Complete Remission (CR) Rate | 31.9% | 13.8% |
| p-value | <0.0001 | - |
The VALOR trial demonstrated a significant survival benefit for the addition of this compound to cytarabine in patients aged 60 and older with relapsed or refractory AML.[10][11]
Table 3: this compound in Combination with Decitabine (B1684300) in Newly Diagnosed Elderly (≥60 years) AML Patients (Phase II Trial/NCT01893320)[16][17]
| Parameter | This compound 90 mg/m² + Decitabine | This compound 70 mg/m² + Decitabine |
| Number of Patients | 22 | 43 |
| Median Age (years) | 69 (overall) | 69 (overall) |
| Overall Response Rate (ORR) | 73% | 74% |
| Complete Remission (CR) Rate | 41% | 51% |
| Median Overall Survival (OS) | 5.5 months | 14.6 months |
| 8-Week Mortality | 23% | 9% |
This Phase II study suggests that a lower induction dose of this compound (70 mg/m²) with decitabine is effective and better tolerated in newly diagnosed elderly AML patients.[12][13]
Experimental Protocols
The following are generalized protocols for key preclinical experiments based on methodologies cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (IC50) Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted this compound solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis
This protocol describes how to assess the effect of this compound on the cell cycle distribution of AML cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
AML cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound at a relevant concentration (e.g., 1x or 2x IC50) for a specified time (e.g., 24, 48 hours). Include an untreated or vehicle control.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
P-glycoprotein (P-gp) Substrate Assay
This protocol provides a general method to determine if this compound is a substrate of the P-gp efflux pump using a cell line overexpressing P-gp.
Materials:
-
MDCKII cells and MDCKII-MDR1 (P-gp overexpressing) cells
-
This compound
-
P-gp inhibitor (e.g., verapamil) as a positive control
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Transwell inserts
-
LC-MS/MS for quantification of this compound
Procedure:
-
Cell Culture: Culture MDCKII and MDCKII-MDR1 cells on Transwell inserts until a confluent monolayer is formed.
-
Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber. At various time points, take samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber. At various time points, take samples from the apical chamber.
-
-
Inhibitor Control: Repeat the transport assay in the presence of a known P-gp inhibitor in both chambers.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate. This compound is known not to be a P-gp substrate.[3]
Administration Protocols in Clinical Trials
The administration of this compound in clinical trials for elderly AML patients has varied. The following are examples of dosing regimens that have been investigated.
Single-Agent this compound (REVEAL-1 Trial)[9]
-
Regimen: this compound 72 mg/m² administered as a 10-minute intravenous infusion on days 1 and 4 of each cycle.
-
Cycles: Patients could receive up to 4 treatment cycles (1 or 2 induction cycles and up to 2 consolidation cycles).
This compound in Combination with Cytarabine (VALOR Trial)[15]
-
Induction Cycle 1: this compound 90 mg/m² as a 10-minute IV infusion on days 1 and 4, combined with cytarabine 1 g/m² as a 2-hour IV infusion on days 1-5.
-
Subsequent Cycles: this compound dose reduced to 70 mg/m² on days 1 and 4, with the same cytarabine dose.
This compound in Combination with Decitabine (Phase II Trial)[16]
-
Regimen: this compound 70 mg/m² on days 1 and 4, with decitabine 20 mg/m² on days 1-5, repeated every 4-6 weeks for up to seven cycles.
Conclusion
This compound has demonstrated clinically meaningful activity in elderly patients with AML, a population with a significant unmet medical need. Both as a single agent and in combination with cytarabine or decitabine, this compound has shown promising response rates and, in some cases, a survival advantage. Its unique mechanism of action, which circumvents common drug resistance pathways, makes it an important agent for further research and development. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and interpret studies aimed at optimizing the use of this compound in this challenging disease setting.
References
- 1. ashpublications.org [ashpublications.org]
- 2. escholarship.org [escholarship.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Targeting acute myeloid leukemia with TP53-independent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Vosaroxin in Humans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that induces site-selective DNA damage by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[1][2] It has been investigated primarily for the treatment of acute myeloid leukemia (AML).[2] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and ensuring its safe and effective use in clinical settings. These application notes provide a comprehensive overview of the pharmacokinetics of this compound in humans, including detailed experimental protocols and a summary of key pharmacokinetic parameters.
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration, this compound exhibits linear pharmacokinetics over a dose range of 9 to 90 mg/m². The mean volume of distribution is approximately 119 L, indicating extensive distribution into tissues.
Metabolism
This compound is minimally metabolized.[1] The primary biotransformation reactions include demethylation, hydrogenation, decarboxylation, and phase II conjugation (glucuronidation).[3] The only circulating metabolite detected in plasma is N-desmethylthis compound, which accounts for less than 3% of the administered dose.[3] Unchanged this compound is the major species found in plasma, urine, and feces.[3] In vitro studies using human microsomes showed that over 97% of this compound remained unchanged after 60 minutes of incubation.[1] There is no evidence of induction or inhibition of its own metabolism with repeated dosing.
Excretion
The mean recovery of total radioactivity in excreta is approximately 81.3% of the administered dose.[3] The primary route of elimination is through feces (53.1%), with a smaller portion excreted in the urine (28.2%).[3] The clearance of this compound is primarily non-renal.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Adult Patients with Advanced Malignancies
| Parameter | Value | Reference |
| Dose Range | 9 - 90 mg/m² | [4] |
| Pharmacokinetics | Linear | [4] |
| Mean Half-Life (t½) | ~25 hours | [4] |
| Mean Total Body Clearance | ~4 L/h | [4] |
| Mean Volume of Distribution (Vd) | 119 L | [4] |
| Drug Accumulation (biweekly dosing) | ~1.2-fold | [4] |
Table 2: Excretion of this compound and Metabolites
| Excretion Route | Percentage of Administered Dose | Reference |
| Feces (Total Radioactivity) | 53.1% | [3] |
| Urine (Total Radioactivity) | 28.2% | [3] |
| Total Recovery (Excreta) | 81.3% | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma and Urine by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of this compound, N-desmethylthis compound, and O-desmethylthis compound in human plasma and urine.
1. Sample Preparation:
-
Plasma: Subject plasma samples to protein precipitation.
-
Urine: Dilute urine samples with control matrix.
-
Store all samples at -80°C immediately after collection.
2. Liquid Chromatography:
-
Column: Symmetry Shield RP8 column.
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile-methanol (50:50, v/v).
-
Injection Volume: Not specified, requires optimization.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive-ion mode.
-
Internal Standard: A deuterated isotope of this compound.
4. Quantification Ranges:
-
This compound and N-desmethylthis compound (Plasma and Urine): 2–500 ng/mL.
-
O-desmethylthis compound (Plasma and Urine): 4–500 ng/mL.
-
Dilution Integrity: Samples can be diluted up to 25-fold.
-
Expanded Concentration Range (with dilution): 2 to 15,000 ng/mL for this compound and N-desmethylthis compound, and 4 to 15,000 ng/mL for O-desmethylthis compound in plasma.
Protocol 2: Mass Balance Study for Metabolism and Excretion
This protocol outlines a mass balance study to determine the routes of metabolism and excretion of this compound.
1. Study Population: Patients with advanced solid tumors.
2. Dosing: Administer a single dose of 60 mg/m² of ¹⁴C-labeled this compound as a short intravenous injection.
3. Sample Collection:
-
Collect blood, urine, and feces over 168 hours post-injection or until the recovered radioactivity over a 24-hour period is less than 1% of the administered dose.
4. Analysis:
-
Analyze total radioactivity, unchanged this compound, and its metabolites in all collected matrices.
Protocol 3: Pharmacodynamic Assay for DNA Damage (γH2AX)
This protocol describes the measurement of γH2AX, a marker of DNA double-strand breaks, to assess the pharmacodynamic effect of this compound.
1. Sample Collection:
-
Obtain peripheral blood mononuclear cells (PBMCs) from patients.
2. In Vitro Treatment (for validation):
-
Treat PBMCs ex vivo with varying concentrations of this compound.
3. Western Blot Analysis:
-
Lyse the cells and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against γH2AX and a loading control (e.g., actin).
-
Use a secondary antibody conjugated to a detectable marker for visualization.
4. Quantification:
-
Quantify the band intensities to determine the level of γH2AX induction.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for this compound pharmacokinetic studies.
References
Application Notes and Protocols: Vosaroxin in Combination with Hypomethylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vosaroxin is a first-in-class anticancer quinolone derivative that induces site-selective DNA double-strand breaks by intercalating into DNA and inhibiting topoisomerase II, leading to G2 cell cycle arrest and apoptosis.[1][2][3] Hypomethylating agents (HMAs), such as decitabine (B1684300) and azacitidine, are nucleoside analogs that inhibit DNA methyltransferase 1 (DNMT1), leading to a reduction in DNA methylation, re-expression of silenced tumor suppressor genes, and induction of DNA damage.[4][5][6] The combination of this compound with HMAs presents a promising therapeutic strategy for hematologic malignancies, particularly Acute Myeloid Leukemia (AML), by potentially exerting synergistic anti-leukemic effects through complementary mechanisms of action.
These application notes provide a summary of the preclinical rationale and clinical data for the combination of this compound and HMAs, along with detailed protocols for key experiments to evaluate this therapeutic strategy.
Mechanism of Action and Rationale for Combination Therapy
This compound's cytotoxic activity is mediated through the stabilization of topoisomerase II-DNA cleavage complexes, which results in DNA strand breaks.[7][8] HMAs, on the other hand, incorporate into DNA and trap DNMT1, leading to its degradation and subsequent passive demethylation of the genome during DNA replication.[5][6] This epigenetic "priming" can potentially sensitize cancer cells to DNA-damaging agents like this compound through several mechanisms:
-
Enhanced DNA Damage: The DNA damage induced by HMAs may augment the cytotoxic effects of this compound-mediated topoisomerase II inhibition.
-
Modulation of DNA Repair Pathways: HMAs can alter the expression of genes involved in DNA damage repair, potentially impairing the cancer cells' ability to resolve the DNA lesions induced by this compound.
-
Increased Topoisomerase II Expression: Hypomethylation of the TOP2A gene promoter by HMAs could lead to increased expression of topoisomerase IIα, the primary target of this compound, thereby enhancing drug efficacy.
-
Induction of Apoptosis: Both drug classes can independently trigger apoptotic pathways, and their combination may lead to a synergistic induction of programmed cell death.
The following diagram illustrates the proposed synergistic mechanism of this compound and Hypomethylating Agents.
Clinical Data Summary: this compound and Decitabine in AML and High-Risk MDS
A Phase I/II clinical trial investigated the combination of this compound and decitabine in older patients (≥60 years) with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS).[9][10] The data from this study demonstrates the clinical activity and tolerability of this combination.
Table 1: Patient Demographics and Disease Characteristics
| Characteristic | Value (N=65) |
| Median Age (years) | 69 (range, 60-78) |
| AML / High-Risk MDS | 58 (89%) / 7 (11%) |
| Adverse Karyotype | 23 (35%) |
| TP53 Mutation | 13 (20%) |
Table 2: Treatment Regimen [9]
| Agent | Dose and Schedule |
| Induction (Initial Cohort) | |
| Decitabine | 20 mg/m² IV daily, days 1-5 |
| This compound | 90 mg/m² IV, days 1 and 4 |
| Induction (Dose-Modified Cohort) | |
| Decitabine | 20 mg/m² IV daily, days 1-5 |
| This compound | 70 mg/m² IV, days 1 and 4 |
| Consolidation | |
| Decitabine | 20 mg/m² IV daily, days 1-5 |
| This compound | ≤70 mg/m² IV, days 1 and 4 |
Table 3: Clinical Response and Outcomes [9][11]
| Outcome | This compound 90 mg/m² (n=22) | This compound 70 mg/m² (n=43) | Overall (N=65) |
| Overall Response Rate (ORR) | 73% | 74% | 74% |
| Complete Remission (CR) | 41% | 51% | 48% |
| CR with incomplete platelet recovery (CRp) | - | - | 17% |
| CR with incomplete count recovery (CRi) | - | - | 9% |
| Median Overall Survival (OS) | 5.5 months | 14.6 months | 9.8 months |
| 8-week Mortality | 23% | 9% | 14% |
The study concluded that the combination of this compound with decitabine is effective and well-tolerated, particularly at the 70 mg/m² dose of this compound, warranting further investigation.[9][11]
Experimental Protocols
The following protocols describe key in vitro assays to evaluate the combination of this compound and hypomethylating agents in AML cell lines.
Experimental Workflow
Cell Viability and Synergy Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and HMAs, alone and in combination, and to quantify synergistic interactions.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound and HMA (Decitabine or Azacitidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed AML cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound, HMA, or the combination at a fixed ratio for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and HMAs.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effects of this compound and HMAs on cell cycle distribution.
Materials:
-
Treated and untreated AML cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Methylation Analysis (Bisulfite Pyrosequencing)
Objective: To quantify changes in DNA methylation of specific gene promoters induced by HMAs.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR amplification reagents and primers for target genes
-
Pyrosequencing instrument and reagents
Protocol:
-
Extract genomic DNA from AML cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target promoter regions using PCR with primers specific for the bisulfite-converted DNA.
-
Perform pyrosequencing of the PCR products.
-
Analyze the pyrograms to quantify the percentage of methylation at specific CpG sites.
Topoisomerase II Activity Assay (kDNA Decatenation)
Objective: To measure the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Nuclear extracts from AML cells
-
Topoisomerase II Assay Kit (containing kinetoplast DNA - kDNA)
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Prepare nuclear extracts from untreated AML cells.
-
Set up the decatenation reaction by incubating the nuclear extract with kDNA in the presence or absence of this compound at 37°C for 30 minutes.
-
Stop the reaction and run the samples on a 1% agarose gel.
-
Stain the gel with ethidium (B1194527) bromide and visualize under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA (which remains in the well) compared to the control where decatenated mini-circles migrate into the gel.
Conclusion
The combination of this compound and hypomethylating agents represents a rational and clinically active therapeutic strategy for AML. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic mechanisms and optimize the clinical application of this promising combination therapy. The detailed experimental procedures will enable the generation of robust preclinical data to support further drug development efforts in this area.
References
- 1. Topoisomerase II and leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypomethylating Chemotherapeutic Agents as Therapy for Myelodysplastic Syndromes and Prevention of Acute Myeloid Leukemia [mdpi.com]
- 3. Hypomethylating agents (HMA) for the treatment of acute myeloid leukemia and myelodysplastic syndromes: mechanisms of resistance and novel HMA-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thd.org.tr [thd.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. haematologica.org [haematologica.org]
- 7. Combination therapy with azacitidine, etoposide, and cytarabine in the treatment of elderly acute myeloid leukemia patients: A single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase II inhibitors in AML: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decitabine enhances targeting of AML cells by NY-ESO-1-specific TCR-T cells and promotes the maintenance of effector function and the memory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic priming with decitabine followed by low dose idarubicin and cytarabine in acute myeloid leukemia evolving from myelodysplastic syndromes and higher-risk myelodysplastic syndromes: a prospective multicenter single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Vosaroxin Resistance Technical Support Center
Welcome to the technical support center for researchers investigating mechanisms of resistance to Vosaroxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class anticancer quinolone derivative.[1][2] Its primary mechanism involves two key actions:
-
DNA Intercalation: It inserts itself into DNA, primarily at GC-rich regions.[3]
-
Topoisomerase II Inhibition: It acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the topoisomerase II enzyme and DNA. This prevents the enzyme from re-ligating the double-strand breaks (DSBs) it creates to resolve DNA topology issues during replication.[1][3][4]
The accumulation of these DSBs leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[2][5]
Q2: Does this compound bypass common chemotherapy resistance mechanisms?
Yes, preclinical studies have shown that this compound's efficacy is not significantly affected by two common mechanisms of resistance:
-
P-glycoprotein (P-gp/MDR1) Efflux: this compound is not a substrate for the P-gp efflux pump, a protein that actively removes many chemotherapy drugs from cancer cells.[4][6]
-
TP53 Status: Its ability to induce apoptosis is independent of the mutation status of the tumor suppressor gene TP53.[4][6]
This suggests this compound may be effective in tumors that have developed resistance to other agents, such as anthracyclines, through these pathways.[1][7]
Q3: What are the primary hypothesized mechanisms of acquired resistance to this compound?
While this compound evades some common resistance pathways, cells can still develop resistance through other mechanisms. Based on its mode of action, the most likely mechanisms are:
-
Alterations in the Drug Target (Topoisomerase II): Reduced expression or mutations in the Topoisomerase II alpha (TOP2A) gene could decrease the number of drug targets available.
-
Upregulation of DNA Damage Repair (DDR) Pathways: Since this compound's cytotoxicity stems from inducing DNA double-strand breaks, enhanced cellular capacity to repair this damage, particularly through the Homologous Recombination Repair (HRR) pathway, is a critical potential resistance mechanism.[1][5][7]
-
Increased Drug Efflux via Other Transporters: Although not a substrate for P-gp, other ATP-binding cassette (ABC) transporters could potentially recognize and efflux this compound.[8][9]
-
Evasion of Apoptosis: Alterations in the apoptotic signaling cascade, such as the overexpression of anti-apoptotic proteins like Bcl-2 or Mcl-1, can make cells more resistant to the death signals initiated by this compound-induced DNA damage.[10][11]
Troubleshooting Guides
This section addresses the common experimental problem of observing reduced sensitivity or acquired resistance to this compound in cell line models.
Problem: My cancer cell line is showing increasing IC50 values to this compound over time or compared to a parental line. How do I determine the mechanism of resistance?
This is a multi-step process that involves systematically investigating the most probable resistance pathways. Below is a workflow and detailed Q&A for each potential mechanism.
Caption: Experimental workflow for investigating this compound resistance.
Guide 1: Investigating Topoisomerase II Alterations
Q: How can I determine if changes in the Topoisomerase II enzyme are causing resistance?
A: You should assess both the quantity and the functional activity of Topoisomerase II alpha (Topo IIα), the primary target of this compound.
-
Key Experiments:
-
Western Blotting: Compare Topo IIα protein levels between your sensitive (parental) and resistant cell lines. A significant decrease in the resistant line is a strong indicator.
-
Gene Sequencing: Sequence the TOP2A gene in both cell lines to check for mutations in the drug-binding pocket or other critical domains.
-
Topoisomerase II Decatenation Assay: This functional assay measures the enzyme's ability to unlink catenated DNA circles (kDNA). Reduced activity in lysates from resistant cells (when normalized to protein concentration) suggests a functional impairment or lower protein levels.[12][13][14]
-
-
Troubleshooting:
-
Issue: No change in Topo IIα protein levels is observed.
-
Suggestion: This does not rule out a target-based mechanism. A point mutation could be affecting drug binding without altering protein expression. Prioritize TOP2A sequencing and the functional decatenation assay.
-
Issue: Decatenation assay results are inconsistent.
-
Suggestion: Ensure accurate protein quantification of the nuclear lysates. Use a known Topo II inhibitor (like etoposide) as a positive control for inhibition and a purified Topo II enzyme as a positive control for activity.[14]
-
Guide 2: Assessing Upregulation of DNA Damage Repair
Q: My cells seem to be surviving this compound treatment despite initial DNA damage. How do I test for enhanced DNA repair?
A: Since Homologous Recombination Repair (HRR) is critical for repairing this compound-induced DSBs, you should focus on the activation and capacity of this pathway.[1][5]
-
Key Experiments:
-
γH2AX Immunofluorescence/Flow Cytometry: γH2AX is a marker for DNA DSBs.[6] Treat sensitive and resistant cells with this compound for a fixed period (e.g., 6-12 hours), then remove the drug and monitor γH2AX levels over time (e.g., 0, 8, 24 hours post-treatment). Resistant cells may show a faster decline in the γH2AX signal, indicating more efficient repair.
-
RAD51 Foci Formation: RAD51 is a key protein in the HRR pathway that forms nuclear foci at sites of DNA damage. Treat cells with this compound and use immunofluorescence to quantify the percentage of cells with RAD51 foci and the number of foci per cell. A higher or more sustained RAD51 foci response in resistant cells can suggest hyperactivation of the HRR pathway.
-
Western Blotting for DDR Proteins: Analyze the expression levels of key HRR proteins, such as RAD51, BRCA1, and BRCA2. Constitutive upregulation of these proteins in the resistant line could explain an enhanced repair capacity.
-
-
Troubleshooting:
-
Issue: High background in γH2AX staining.
-
Suggestion: Ensure cells are not overly confluent or stressed, as this can cause baseline DNA damage. Optimize antibody concentration and washing steps. Include an untreated control for baseline comparison.
-
Issue: Difficulty quantifying RAD51 foci.
-
Suggestion: Use automated imaging software (e.g., ImageJ/Fiji with appropriate plugins) to ensure unbiased counting. Clearly define the threshold for what constitutes a positive focus. A common metric is >5 foci per nucleus.
-
Guide 3: Evaluating Drug Efflux
Q: How can I test if my resistant cells are pumping this compound out?
A: While this compound is not a P-gp substrate, it could be effluxed by other ABC transporters.
-
Key Experiments:
-
Bidirectional Transport Assay: This is the gold standard for identifying efflux transporter substrates. It requires growing your cells as a confluent monolayer on a permeable filter support (e.g., Transwell™). You then measure the transport of this compound from the apical (top) to the basolateral (bottom) side versus the basolateral to apical side. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[15]
-
qRT-PCR/Western Blot for ABC Transporters: Screen for upregulation of common multidrug resistance transporters beyond P-gp, such as ABCG2 (BCRP) and members of the ABCC (MRP) family.[16] Quinolones have been shown to be substrates for some of these transporters.[8]
-
Cytotoxicity Re-sensitization: Treat your resistant cells with this compound in the presence and absence of known inhibitors for transporters like ABCG2 (e.g., Ko143). A significant decrease in the IC50 of this compound in the presence of the inhibitor points to the involvement of that specific pump.
-
-
Troubleshooting:
-
Issue: Cells do not form a tight monolayer for the transport assay.
-
Suggestion: This assay is best suited for adherent cells known to polarize (e.g., Caco-2). For suspension cells like many leukemias, this is not feasible. In that case, focus on inhibitor-based re-sensitization assays and expression analysis.
-
Issue: Transporter inhibitors are toxic to the cells.
-
Suggestion: Perform a dose-response curve for the inhibitor alone to determine a non-toxic concentration to use in combination experiments.
-
Guide 4: Probing for Apoptosis Evasion
Q: How do I check if resistant cells are failing to undergo apoptosis after this compound-induced damage?
A: Resistance can arise if the threshold for triggering apoptosis is elevated. This is often mediated by the Bcl-2 family of proteins.[10][11]
-
Key Experiments:
-
Western Blotting for Apoptotic Proteins: Compare the expression levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak) between sensitive and resistant lines. An increased ratio of anti- to pro-apoptotic proteins in resistant cells is a common mechanism of drug resistance.
-
Caspase-3 Cleavage Analysis: Treat both cell lines with this compound and measure the levels of cleaved (active) Caspase-3 by Western blot or flow cytometry. Resistant cells may show significantly less Caspase-3 cleavage at equivalent drug concentrations and time points.[14]
-
Annexin V/PI Staining: This flow cytometry-based assay directly measures apoptosis. After this compound treatment, resistant cells should show a significantly lower percentage of Annexin V-positive (apoptotic) cells compared to the sensitive line.[14]
-
-
Troubleshooting:
-
Issue: Inconsistent Annexin V staining results.
-
Suggestion: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting differences between the cell lines. Ensure cells are handled gently during staining to prevent mechanical membrane damage, which can lead to false positives.
-
Caption: this compound's signaling pathway and points of potential resistance.
Quantitative Data Summary
Table 1: Preclinical Cytotoxicity of this compound
This table provides examples of half-maximal inhibitory concentrations (IC50) or lethal doses (LD50) in sensitive leukemia cell lines. Resistant sublines would be expected to exhibit significantly higher values.
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Citation(s) |
| HL-60 | Acute Promyelocytic Leukemia | 0.061 | [14] |
| NB4 | Acute Promyelocytic Leukemia | 0.203 | [14] |
| Various | 19 Solid Tumor & Hematologic Lines | 0.345 (mean) | [4] |
Table 2: Clinical Efficacy Data from the Phase III VALOR Trial (this compound + Cytarabine (B982) vs. Placebo + Cytarabine)
This data provides a clinical benchmark for this compound's activity in patients with relapsed/refractory Acute Myeloid Leukemia (AML).
| Endpoint | This compound + Cytarabine | Placebo + Cytarabine | Hazard Ratio (95% CI) | p-value | Citation(s) |
| All Patients (n=711) | |||||
| Median Overall Survival | 7.5 months | 6.1 months | 0.87 (0.73-1.02) | 0.061 | [17][18] |
| Complete Remission Rate | 30.1% | 16.3% | N/A | <0.0001 | [17][18] |
| Patients ≥60 years (n=451) | |||||
| Median Overall Survival | 7.1 months | 5.0 months | 0.75 (0.62-0.92) | 0.006 | [17] |
| Complete Remission Rate | 31.9% | 13.8% | N/A | N/A | [17] |
Detailed Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This protocol is adapted from methodologies described in the literature for assessing Topo II activity.[14]
Objective: To measure the enzymatic activity of Topoisomerase II in nuclear extracts by its ability to separate interlocked DNA circles.
Materials:
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata (commercially available)
-
Nuclear protein extracts from sensitive and resistant cells
-
Topo II Reaction Buffer (5X): 250 mM Tris-HCl (pH 8.0), 300 mM KCl, 50 mM MgCl₂, 50 mM ATP, 2.5 mM DTT, 2.5 mM EDTA
-
Bovine Serum Albumin (BSA, 3 mg/mL)
-
Stop Buffer/Loading Dye: 1% SDS, 0.025% Bromophenol Blue, 50% Glycerol
-
1% Agarose (B213101) Gel in TBE buffer
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
Prepare nuclear extracts from an equal number of sensitive and resistant cells. Quantify total protein concentration (e.g., via Bradford assay).
-
Set up the reaction on ice. In a microfuge tube, combine:
-
4 µL 5X Topo II Reaction Buffer
-
2 µL BSA (3 mg/mL)
-
200 ng kDNA
-
1-5 µg of nuclear extract
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel.
-
Run electrophoresis at a low voltage (e.g., 40-50V) for 3-4 hours to ensure good separation.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
Interpretation of Results:
-
Negative Control (no enzyme): A single band of high molecular weight, catenated kDNA will be visible near the well.
-
Positive Activity: Active Topo II will release individual, decatenated DNA mini-circles (both relaxed and supercoiled) which migrate faster and further into the gel.
-
Comparison: A resistant cell extract showing less conversion from the catenated form to the decatenated mini-circles, compared to the sensitive cell extract, indicates lower Topo II activity.
Caption: Workflow for a Topoisomerase II decatenation assay.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologous recombination repair is essential for repair of this compound-induced DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologous recombination repair is essential for repair of this compound-induced DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone efflux mediated by ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for quantifying expression of functionally active topoisomerase II in patients with leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for quantifying expression of functionally active topoisomerase II in patients with leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery [frontiersin.org]
- 16. oaepublish.com [oaepublish.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vosaroxin in AML Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vosaroxin in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class anticancer quinolone derivative. Its primary mechanism involves intercalating into DNA at GC-rich regions and inhibiting topoisomerase II.[1] This action leads to the formation of site-selective DNA double-strand breaks (DSBs), which triggers G2/M cell cycle arrest and ultimately leads to apoptosis in cancer cells.[2][3][4][5]
Q2: Our AML cell line is resistant to standard chemotherapies like doxorubicin. Is it likely to be cross-resistant to this compound?
A2: Not necessarily. A key feature of this compound is its ability to overcome common mechanisms of resistance to standard therapies.[1][4] Specifically, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common cause of resistance to anthracyclines like doxorubicin.[6] Furthermore, this compound's cytotoxic activity is independent of p53 status, meaning it can induce apoptosis in cells with p53 mutations that are often resistant to other DNA-damaging agents.[5][6]
Q3: We are observing reduced sensitivity to this compound in our long-term AML cell culture. What is the likely mechanism of this acquired resistance?
A3: While this compound bypasses P-gp and p53-mediated resistance, acquired resistance is likely linked to the DNA Damage Response (DDR) pathway. This compound induces DNA double-strand breaks, which are primarily repaired by the Homologous Recombination Repair (HRR) pathway.[2][3][7] Therefore, upregulation of HRR pathway components (e.g., BRCA1, RAD51) is a strong candidate mechanism for acquired resistance, as it would lead to more efficient repair of this compound-induced DNA damage, promoting cell survival.
Q4: Can combination therapy enhance this compound's efficacy or overcome resistance?
A4: Yes, preclinical and clinical studies have shown that combining this compound with the nucleoside analog cytarabine (B982) (Ara-C) results in synergistic or additive cytotoxic effects in AML cell lines and primary blasts.[1][2][8] The combination was evaluated in the Phase III VALOR trial, which showed improved complete remission rates.[9][10] The rationale is that the two agents induce DNA damage through different mechanisms, potentially overwhelming the cell's repair capacity.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound in an AML Cell Line
If you observe a higher-than-expected IC50 value for this compound, consider the following troubleshooting steps and experimental validations.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound IC50.
Experimental Validation Steps:
-
Assess P-glycoprotein (P-gp) Activity: Although this compound is not a P-gp substrate, it's good practice to rule out multidrug resistance phenotypes.
-
Recommendation: Perform a Rhodamine 123 efflux assay. Cells with high P-gp activity will show low fluorescence due to dye extrusion, which can be reversed by a P-gp inhibitor like Verapamil.
-
-
Evaluate DNA Damage and Repair Capacity: This is the most likely source of acquired resistance.
-
Recommendation: Measure the induction and resolution of DNA double-strand breaks using a γH2AX assay. Resistant cells may show a lower initial γH2AX signal or a faster decline in the signal over time compared to sensitive cells, indicating more efficient DNA repair.
-
-
Check Topoisomerase II Expression: Reduced levels of the drug's target can lead to resistance.
-
Recommendation: Quantify Topoisomerase II alpha (TOP2A) protein levels by Western blot or expression by qRT-PCR. Perform a Topoisomerase II decatenation assay to assess enzyme activity.
-
Issue 2: Lack of Synergy Between this compound and Cytarabine
If you are not observing the expected synergistic effect, consider these possibilities.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing drug synergy.
Troubleshooting Steps:
-
Dosing and Scheduling: Synergy is often dependent on the concentration ratio and the schedule of administration.
-
Recommendation: Ensure you are testing a range of concentrations for both drugs, typically centered around their individual IC50 values. Test different administration schedules (e.g., sequential vs. simultaneous). Pre-clinical studies suggest synergy is robust across various schedules.[8]
-
-
Cell Line Specificity: The genetic background of the AML cell line can influence drug interactions.
-
Recommendation: Verify the synergy in a different, well-characterized AML cell line (e.g., HL-60, MV4-11) where synergy has been previously reported.[5]
-
-
Data Analysis Method: The choice of synergy model (e.g., Bliss Independence, Loewe Additivity, Chou-Talalay) can impact the results.
-
Recommendation: Use at least two different models to confirm your findings. Software like CompuSyn can facilitate these calculations.
-
Data and Protocols
Quantitative Data Summary
Table 1: Preclinical Activity of this compound in Cancer Models
| Model Type | Cell Line / Tumor Model | Metric | This compound Value | Comparator Drug/Value | Reference |
| In Vitro Cytotoxicity | 19 Cancer Cell Lines | Mean IC50 | 345 nM | N/A | [4] |
| In Vitro Cytotoxicity | Primary AML Blasts | Mean LD50 | 2.30 µM | Cytarabine: >5 µM | [1] |
| In Vivo Multidrug Resistance | MES-SA/Dx5 Xenograft | Tumor Growth Inhibition | 87% | Doxorubicin: 10% | [4] |
| In Vivo Hematologic Cancer | Various Models | Tumor Growth Inhibition | 63% - 88% | N/A | [2] |
Table 2: Clinical Trial Outcomes (VALOR Study: this compound + Cytarabine vs. Placebo + Cytarabine)
| Patient Group | Endpoint | This compound Arm | Placebo Arm | p-value | Reference |
| All Patients | Median Overall Survival | 7.5 months | 6.1 months | 0.061 | [9] |
| All Patients | Complete Remission (CR) Rate | 30% | 16% | <0.0001 | [9] |
| Patients ≥60 years (Ref/eRel) | Median Overall Survival | 6.5 months | 3.9 months | 0.0009 | [9] |
| Patients ≥60 years (Ref/eRel) | Complete Remission (CR) Rate | 25.8% | 10.4% | 0.0001 | [9] |
(Ref/eRel: Refractory/Early Relapse)
Key Experimental Protocols
1. γH2AX Assay for DNA Double-Strand Breaks (Flow Cytometry)
This protocol assesses the level of DNA damage by quantifying phosphorylated H2AX.
Signaling Pathway: this compound-Induced DNA Damage and Repair
Caption: this compound induces DSBs, activating the HRR pathway.
-
Methodology:
-
Cell Treatment: Treat AML cells with this compound at desired concentrations and time points. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation: Harvest cells and fix with ice-cold 70% ethanol (B145695) or 2% paraformaldehyde (PFA) to preserve cellular structures.[11][12]
-
Permeabilization: Wash fixed cells and permeabilize with a buffer containing a mild detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Primary Antibody Staining: Incubate cells with a primary antibody specific for phosphorylated H2AX (Ser139) (e.g., clone JBW301) for 1 hour at 37°C or overnight at 4°C.[11][12]
-
Secondary Antibody Staining: Wash cells and incubate with a fluorochrome-conjugated secondary antibody (e.g., FITC-goat anti-mouse IgG) for 1 hour at room temperature, protected from light.[11]
-
DNA Staining & Analysis: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Analyze cells on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal (e.g., FITC channel) and DNA content (PI channel).
-
2. Topoisomerase II DNA Decatenation Assay
This biochemical assay measures the ability of Topoisomerase II to separate interlocked DNA circles (decatenation), and the inhibitory effect of drugs like this compound.
-
Methodology:
-
Reaction Setup: On ice, prepare a reaction mix containing assay buffer (typically includes Tris-HCl, NaCl, MgCl2, DTT), ATP, and kinetoplast DNA (kDNA) as the substrate.[13][14] kDNA is a network of interlocked DNA minicircles.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme or nuclear extract from AML cells to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[13][15]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS or Sarkosyl) and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel. Catenated kDNA from the substrate will remain in the well or migrate very slowly, while the decatenated minicircles (the product) will migrate into the gel as distinct bands.
-
Visualization: Stain the gel with ethidium (B1194527) bromide, visualize under UV light, and photograph. Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the no-drug control.[14]
-
3. P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123)
This functional assay measures the activity of the P-gp drug efflux pump.
-
Methodology:
-
Cell Preparation: Harvest AML cells and resuspend them in culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into tubes. Add a known P-gp inhibitor (e.g., Verapamil, 10 µM) to the positive control tube and vehicle to the test and negative control tubes. Incubate for 30 minutes at 37°C.
-
Dye Loading: Add the P-gp substrate Rhodamine 123 (a fluorescent dye) to all tubes to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.[16]
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellets in fresh, pre-warmed medium (re-adding the inhibitor to the control tube) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux of the dye.[17]
-
Analysis: Place tubes on ice to stop efflux. Analyze the intracellular fluorescence of the cell population using a flow cytometer. Cells with high P-gp activity will have low fluorescence, while inhibition of P-gp will result in higher fluorescence retention.[18][19]
-
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Homologous recombination repair is essential for repair of this compound-induced DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination repair is essential for repair of this compound-induced DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting acute myeloid leukemia with TP53-independent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 results for this compound/cytarabine in the subset of patients ≥60 years old with refractory/early relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 12. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. profoldin.com [profoldin.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Vosaroxin toxicity profile and adverse effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the toxicity profile and adverse effects of vosaroxin. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work with this topoisomerase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a first-in-class anticancer quinolone derivative that intercalates into DNA and inhibits topoisomerase II.[1] This action blocks the re-ligation of double-strand breaks induced by the enzyme, leading to G2 cell cycle arrest and apoptosis.[2] The cytotoxicity of this compound is replication-dependent, targeting actively dividing cells.[3] Its primary toxicity profile, including myelosuppression and gastrointestinal effects, is a direct consequence of its mechanism, affecting rapidly proliferating cells in the bone marrow and gastrointestinal tract.[4] Unlike anthracyclines, this compound does not generate significant reactive oxygen species, which may result in a lower risk of cardiotoxicity.[5]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: The most frequently reported adverse effects in clinical trials with this compound include myelosuppression (neutropenia, febrile neutropenia, thrombocytopenia, anemia), gastrointestinal toxicities (stomatitis, nausea, diarrhea), and infections (pneumonia, bacteremia, sepsis).[1][6]
Q3: What is the dose-limiting toxicity (DLT) of this compound?
A3: The primary dose-limiting toxicity of this compound observed in clinical trials is stomatitis.[1][4]
Q4: Is cardiotoxicity a significant concern with this compound?
A4: Preclinical and clinical data suggest that this compound has a lower potential for cardiotoxicity compared to anthracyclines. This is attributed to its minimal generation of reactive oxygen species.[3][5] In the VALOR phase 3 study, there was no significant difference in cardiac adverse events between the this compound plus cytarabine (B982) arm and the placebo plus cytarabine arm.[3]
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity in in vitro assays.
-
Possible Cause 1: Cell line sensitivity. Different cancer cell lines exhibit varying sensitivity to this compound.
-
Troubleshooting Tip: Review literature for reported IC50 values of this compound in your specific cell line. If data is unavailable, perform a dose-response experiment with a wide range of concentrations to determine the IC50 in your model system.
-
-
Possible Cause 2: Incorrect drug concentration. Errors in calculating or preparing this compound dilutions can lead to inaccurate results.
-
Troubleshooting Tip: Verify all calculations and ensure proper dissolution of the compound. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Extended exposure time. The cytotoxic effects of this compound are time-dependent.
-
Troubleshooting Tip: Optimize the incubation time for your specific cell line and experimental endpoint. Consider time-course experiments to characterize the kinetics of this compound-induced cell death.
-
Problem: Difficulty in detecting this compound-induced DNA damage.
-
Possible Cause 1: Insufficient drug concentration or exposure time. DNA damage may not be detectable at sub-optimal concentrations or after short incubation periods.
-
Troubleshooting Tip: Increase the concentration of this compound and/or the exposure time based on initial cytotoxicity data.
-
-
Possible Cause 2: Suboptimal assay technique. The chosen method for detecting DNA damage may not be sensitive enough or may be performed incorrectly.
-
Troubleshooting Tip: For detecting double-strand breaks, the phosphorylation of histone H2AX (γH2AX) is a sensitive marker.[7] Ensure proper antibody titration and imaging techniques if using immunofluorescence. Refer to the detailed experimental protocol for the γH2AX assay provided below.
-
-
Possible Cause 3: Rapid DNA repair. Some cell lines may have highly efficient DNA repair mechanisms that can mask the initial damage.
-
Troubleshooting Tip: Perform time-course experiments to capture the peak of DNA damage before significant repair occurs.
-
Quantitative Data Summary
Table 1: Grade ≥3 Adverse Events in the VALOR Phase 3 Trial (this compound + Cytarabine vs. Placebo + Cytarabine) [8]
| Adverse Event | This compound + Cytarabine (n=355) | Placebo + Cytarabine (n=350) |
| Febrile Neutropenia | 47% | 33% |
| Neutropenia | 19% | 14% |
| Stomatitis | 15% | 3% |
| Hypokalemia | 15% | 6% |
| Bacteremia | 12% | 5% |
| Sepsis | 12% | 5% |
| Pneumonia | 11% | 7% |
Table 2: Common Non-Hematologic Toxicities in a Phase Ib/II Study of this compound and Cytarabine [6]
| Adverse Event | Percentage of Patients |
| Diarrhea | 76% |
| Hypokalemia | 73% |
| Nausea | 67% |
| Stomatitis | 66% |
Experimental Protocols
Key Experiment: Assessment of Topoisomerase II Inhibition (DNA Decatenation Assay)
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Methodology:
-
Reaction Setup: Prepare reaction mixtures on ice. Each reaction should contain kDNA (substrate), ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes. Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA remaining at the origin.[9]
Key Experiment: Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence Assay)
This protocol outlines the detection of this compound-induced DNA double-strand breaks through the visualization of γH2AX foci.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., etoposide (B1684455) or ionizing radiation).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus. Quantify the number of foci per cell to assess the extent of DNA damage.[10]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Vesicular stomatitis virus infection and neuropathogenesis in the murine model are associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Dose-limiting toxicity of Vosaroxin in Phase I trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities (DLTs) of Vosaroxin observed in Phase I clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class anticancer quinolone derivative. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] this compound intercalates into DNA at GC-rich regions, trapping the topoisomerase II-DNA complex. This leads to the formation of double-strand breaks in the DNA, subsequently causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[1][2]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with single-agent this compound in Phase I trials?
A2: The most consistently reported dose-limiting toxicity for single-agent this compound in Phase I trials is stomatitis (inflammation and ulceration of the mouth).[3]
Q3: What DLTs have been observed when this compound is used in combination with other chemotherapy agents?
A3: In a Phase Ib/II study where this compound was combined with cytarabine, the dose-limiting toxicities included Grade 3 bowel obstruction and stomatitis.[4][5]
Q4: What were the Maximum Tolerated Doses (MTDs) determined in Phase I trials for different dosing schedules?
A4: In a single-agent Phase Ib dose-escalating study, two dosing schedules were evaluated. For a weekly dosing schedule (days 1, 8, and 15), the MTD was determined to be 72 mg/m². For a twice-weekly schedule (days 1, 4, 8, and 11), the MTD was 40 mg/m².[3] In a combination study with cytarabine, the MTD of this compound was established at 80 mg/m² when administered on days 1 and 4 with a continuous intravenous infusion of cytarabine.[4][5]
Troubleshooting Guides for Experimental Issues
Issue: Observing higher than expected rates of severe stomatitis in an early-phase trial.
Troubleshooting Steps:
-
Verify Dosing and Schedule: Double-check the administered dose and the treatment schedule against the protocol. Stomatitis has been shown to be dose-limiting, and frequency of administration can impact its severity.[3]
-
Standardize Oral Care Protocols: Ensure a consistent and rigorous oral care protocol is implemented for all patients from the start of treatment. This should include regular rinsing with non-alcoholic mouthwashes and patient education on oral hygiene.
-
Systematic Grading: Utilize a standardized grading system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to ensure consistent and accurate assessment of stomatitis severity. Refer to the detailed protocol for stomatitis assessment below.
-
Review Concomitant Medications: Assess for any concomitant medications that could exacerbate mucositis.
Issue: Difficulty in determining the Maximum Tolerated Dose (MTD) due to variability in patient tolerance.
Troubleshooting Steps:
-
Adherence to Dose Escalation Design: Strictly adhere to the predefined dose escalation protocol, such as the commonly used "3+3 design". This ensures a systematic approach to dose increases and DLT evaluation.
-
Clear DLT Definition: Ensure the protocol has a precise and unambiguous definition of what constitutes a dose-limiting toxicity, including the specific grade and duration of adverse events.
-
Intra-patient Dose Escalation: For certain protocols, intra-patient dose escalation may be considered if no toxicities are observed at a lower dose, but this must be explicitly defined in the study design.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Correlate drug exposure levels with observed toxicities to understand if variability is due to differences in drug metabolism.
Quantitative Data Summary
Table 1: Summary of Dose-Limiting Toxicities in this compound Phase I Trials
| Clinical Trial Phase | Treatment Regimen | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Number of Patients with DLTs | Reference |
| Phase Ib (Single Agent) | This compound | Weekly (Days 1, 8, 15) | 72 mg/m² | Stomatitis | 5 | [2] |
| Phase Ib (Single Agent) | This compound | Twice-weekly (Days 1, 4, 8, 11) | 40 mg/m² | Stomatitis | 6 | [2] |
| Phase Ib/II (Combination) | This compound + Cytarabine (Schedule A) | This compound: Days 1, 4; Cytarabine: Days 1-5 (continuous infusion) | 80 mg/m² | Grade 3 Bowel Obstruction, Stomatitis | Not specified | [4][5] |
| Phase Ib/II (Combination) | This compound + Cytarabine (Schedule B) | This compound: Days 1, 4; Cytarabine: Days 1-5 (2-hour infusion) | Not Reached (Recommended Phase 2 Dose: 90 mg/m²) | Grade 3 Odynophagia, Grade 3 Stomatitis/Esophagitis | 2 of 12 (at 80 and 90 mg/m²) | [5] |
Experimental Protocols
Protocol for Assessment of Stomatitis
This protocol is based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
Objective: To standardize the grading of stomatitis (oral mucositis) in patients receiving this compound.
Procedure:
-
Patient Examination: Conduct a visual inspection of the oral cavity at baseline and at regular intervals during treatment (e.g., weekly). Use a penlight and tongue depressor for a thorough examination of the lips, buccal mucosa, tongue, floor of the mouth, palate, and pharynx.
-
Symptom Assessment: Interview the patient regarding symptoms such as pain, soreness, and ability to eat and drink.
-
Grading: Assign a grade based on the following criteria:
-
Grade 1: Asymptomatic or mild symptoms; intervention not indicated.
-
Grade 2: Moderate pain or ulcer that does not interfere with oral intake; modified diet indicated.
-
Grade 3: Severe pain, interfering with oral intake.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death.
-
Protocol for Assessment of Myelosuppression
Objective: To monitor and grade hematologic toxicity in patients treated with this compound.
Procedure:
-
Blood Sample Collection: Collect peripheral blood samples for a complete blood count (CBC) with differential at baseline and at specified time points throughout the treatment cycle (e.g., twice weekly).
-
Laboratory Analysis: Analyze the samples for absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Grading: Grade the observed cytopenias according to the CTCAE v5.0:
-
Neutropenia (Decreased Neutrophil Count):
-
Grade 1: < Lower Limit of Normal (LLN) - 1.5 x 10⁹/L
-
Grade 2: < 1.5 - 1.0 x 10⁹/L
-
Grade 3: < 1.0 - 0.5 x 10⁹/L
-
Grade 4: < 0.5 x 10⁹/L
-
-
Thrombocytopenia (Decreased Platelet Count):
-
Grade 1: < LLN - 75.0 x 10⁹/L
-
Grade 2: < 75.0 - 50.0 x 10⁹/L
-
Grade 3: < 50.0 - 25.0 x 10⁹/L
-
Grade 4: < 25.0 x 10⁹/L
-
-
Anemia (Decreased Hemoglobin):
-
Grade 1: < LLN - 10.0 g/dL
-
Grade 2: < 10.0 - 8.0 g/dL
-
Grade 3: < 8.0 g/dL; transfusion indicated
-
Grade 4: Life-threatening consequences; urgent intervention indicated
-
-
-
Febrile Neutropenia Assessment: If a patient presents with fever (a single temperature of >38.3°C or a sustained temperature of ≥38°C for more than one hour) and has a Grade 3 or 4 neutropenia, it is classified as febrile neutropenia, which is a serious adverse event.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Standard 3+3 dose escalation workflow for DLT assessment.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Targeting acute myeloid leukemia with TP53-independent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
- 5. dermnetnz.org [dermnetnz.org]
Vosaroxin and P-glycoprotein (P-gp) Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interaction between vosaroxin and the P-glycoprotein (P-gp) efflux pump.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of the P-glycoprotein (P-gp) efflux pump?
A1: No, extensive preclinical and clinical data have demonstrated that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][2][3] This is a key characteristic of this compound, distinguishing it from many other chemotherapeutic agents and allowing it to bypass P-gp-mediated multidrug resistance.[1][2][3]
Q2: Why is it important that this compound is not a P-gp substrate?
A2: P-glycoprotein is a major contributor to multidrug resistance (MDR) in cancer cells. By actively pumping a wide range of anticancer drugs out of the cell, P-gp reduces their intracellular concentration and, consequently, their efficacy. Since this compound is not a substrate for P-gp, its cytotoxic activity is not diminished in cancer cells that overexpress this efflux pump.[1][3] This makes this compound a potentially effective treatment option for tumors that have developed resistance to other chemotherapies via P-gp upregulation.
Q3: My in-vitro experiment suggests some level of interaction between this compound and P-gp. What could be the reason?
A3: While this compound is not a P-gp substrate, unexpected results in in-vitro assays can occur due to several factors. These may include experimental artifacts, issues with the cell model, or high concentrations of this compound leading to off-target effects. Please refer to our troubleshooting guides for specific assays to identify potential sources of error.
Q4: Does this compound inhibit P-gp?
A4: There is no significant evidence to suggest that this compound acts as a P-gp inhibitor at clinically relevant concentrations. P-gp inhibition assays are necessary to definitively determine the inhibitory potential of a compound.
Q5: Can this compound's activity be affected by the expression levels of P-gp?
A5: this compound's activity is independent of P-gp expression levels.[1][2] Its mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II, is not influenced by the P-gp efflux pump.[4][5][6]
Troubleshooting Guides
Bidirectional Transport Assay (e.g., using MDR1-MDCK or Caco-2 cells)
This assay is the gold standard for identifying P-gp substrates. It measures the transport of a compound across a polarized monolayer of cells overexpressing P-gp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Issue 1: Efflux Ratio for this compound is Greater Than 2, Suggesting P-gp Substrate Activity.
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity Compromised | Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values may indicate leaky monolayers, leading to inaccurate transport measurements. |
| Incorrect Concentration of this compound | Ensure the concentration of this compound used is within the linear range of detection and not causing cytotoxicity, which could compromise monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations. |
| Presence of Other Transporters | The cell line used may express other efflux or uptake transporters that can transport this compound. Use a specific P-gp inhibitor (e.g., verapamil, elacridar) to confirm that the observed efflux is P-gp mediated. If the efflux ratio remains high in the presence of the inhibitor, other transporters may be involved. |
| Analytical Method Interference | Ensure that this compound or its metabolites do not interfere with the analytical method used for quantification (e.g., LC-MS/MS). Run appropriate controls and validate the analytical method. |
| Low Passive Permeability | Compounds with very low passive permeability can sometimes yield misleadingly high efflux ratios. Consider using an alternative assay, such as the P-gp ATPase assay, to confirm the results.[7] |
Issue 2: High Variability in Efflux Ratio Between Experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell culture conditions, including passage number, seeding density, and time to monolayer formation. Variations in culture conditions can affect transporter expression and function. |
| Inconsistent Assay Conditions | Ensure consistent incubation times, temperatures, and buffer compositions for all experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding compounds to the assay plates. |
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors can stimulate or inhibit this activity.
Issue 1: this compound Appears to Stimulate P-gp ATPase Activity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | At high concentrations, some compounds can non-specifically interact with the membrane or the ATPase enzyme, leading to apparent stimulation. Test a range of this compound concentrations to determine if the effect is dose-dependent and occurs at physiologically relevant levels. |
| Contamination of Reagents | Ensure that all reagents, including the P-gp membrane preparation and ATP, are free of contaminants that could affect ATPase activity. |
| Assay Artifacts | Some assay formats are prone to artifacts. For example, in colorimetric assays measuring phosphate (B84403) release, the test compound may interfere with the detection method. Run appropriate controls, including a control without P-gp membranes, to check for interference. |
Issue 2: Inconsistent ATPase Activity Results.
| Potential Cause | Troubleshooting Step |
| Variable P-gp Membrane Preparation Activity | Use a consistent source and lot of P-gp membrane preparations. If preparing in-house, ensure a standardized and validated protocol. |
| Suboptimal Assay Conditions | Optimize assay conditions such as pH, temperature, and incubation time. |
| Presence of Other ATPases | The membrane preparation may contain other ATPases. Use specific inhibitors of other ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase, azide (B81097) for F-type ATPases) to ensure that the measured activity is specific to P-gp.[8] |
Experimental Protocols
Bidirectional Transport Assay Using MDR1-MDCK Cells
This protocol outlines the general steps for assessing a compound's potential as a P-gp substrate.
-
Cell Culture: Culture MDR1-MDCK cells on permeable supports (e.g., Transwell® inserts) until a confluent and polarized monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (this compound) to either the apical (A) or basolateral (B) chamber.
-
To confirm P-gp involvement, run parallel experiments in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER ≥ 2 suggests that the compound is a P-gp substrate. For this compound, the expected ER is < 2.
-
Table 1: Interpretation of Bidirectional Transport Assay Results
| Efflux Ratio (ER) | Interpretation | Expected Result for this compound |
| < 2 | Not a P-gp substrate | Yes |
| ≥ 2 | Potential P-gp substrate | No |
| ER ≥ 2, but decreases significantly with a P-gp inhibitor | Confirmed P-gp substrate | No |
P-gp ATPase Assay
This protocol provides a general outline for determining if a compound interacts with the P-gp ATPase.
-
Reagent Preparation: Prepare P-gp-containing membranes, ATP, and the test compound (this compound) in an appropriate assay buffer.
-
Assay Reaction:
-
Incubate the P-gp membranes with the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time.
-
-
Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green) or a luminescence-based ATP detection kit.
-
Data Analysis:
-
Plot the ATPase activity (rate of Pi production) against the concentration of the test compound.
-
Compare the activity to a basal control (no compound) and a positive control (a known P-gp substrate like verapamil).
-
Stimulation of ATPase activity suggests the compound is a P-gp substrate. Inhibition of verapamil-stimulated ATPase activity suggests the compound is a P-gp inhibitor. For this compound, no significant stimulation or inhibition is expected.
-
Signaling Pathways and Experimental Workflows
P-glycoprotein Regulation Signaling Pathway
The expression and function of P-glycoprotein are regulated by various signaling pathways. While this compound does not directly interact with P-gp, understanding these pathways provides a broader context for multidrug resistance research.
Caption: Regulation of P-glycoprotein expression by major signaling pathways.
Experimental Workflow for P-gp Substrate Identification
This workflow outlines the decision-making process for determining if a compound is a P-gp substrate.
Caption: Decision workflow for identifying P-gp substrates.
References
- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Stomatitis as a Side Effect of Vosaroxin
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing stomatitis, a common side effect observed during preclinical and clinical research involving Vosaroxin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to stomatitis?
A1: this compound is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor.[1] By intercalating into DNA and inhibiting topoisomerase II, this compound causes site-selective double-strand DNA breaks, leading to G2 cell cycle arrest and apoptosis in rapidly dividing cells.[2][3][4] This cytotoxic activity is not limited to cancer cells; it also affects healthy, rapidly proliferating cells, such as those lining the oral mucosa. This damage to the oral epithelial cells is what initiates the inflammatory process leading to stomatitis, also known as oral mucositis.
Q2: What is the reported incidence and severity of stomatitis in clinical trials with this compound?
A2: Clinical trial data from the Phase 3 VALOR study in patients with acute myeloid leukemia (AML) provides the most robust information on the incidence of this compound-associated stomatitis. In this study, Grade 3 or worse stomatitis was observed more frequently in patients receiving this compound in combination with cytarabine (B982) compared to those receiving a placebo with cytarabine.[3] A Phase 1b study also identified Grade 3 stomatitis as the most common dose-limiting toxicity.[5]
Quantitative Data Summary
| Clinical Trial | Treatment Arm | Incidence of Stomatitis (Grade ≥3) | Citation |
| VALOR (Phase 3) | This compound + Cytarabine | 15% (54 of 356 patients) | [3] |
| Placebo + Cytarabine | 3% (10 of 355 patients) | [3] | |
| Phase 1b Study | This compound (monotherapy) | Dose-limiting toxicity | [5] |
Q3: What are the typical signs and symptoms of this compound-induced stomatitis?
A3: The clinical presentation of this compound-induced stomatitis is consistent with chemotherapy-induced oral mucositis. Researchers should monitor for the following signs and symptoms in their experimental subjects:
-
Oral pain and a burning sensation.[6]
-
Erythema (redness) and edema (swelling) of the oral mucosa.
-
Development of oral ulcerations.[6]
-
Difficulty with food and water intake.
-
Thickened or ropey saliva.
-
White patches or pseudomembranes.
Q4: Are there established guidelines for managing chemotherapy-induced stomatitis that can be applied to this compound studies?
A4: Yes, the Multinational Association of Supportive Care in Cancer and International Society of Oral Oncology (MASCC/ISOO) has established evidence-based clinical practice guidelines for the management of mucositis secondary to cancer therapy.[1][7] These guidelines are the standard of care and can be adapted for managing stomatitis in both clinical and preclinical studies involving this compound.
Troubleshooting Guide
This guide provides practical steps for addressing stomatitis observed during experimental studies with this compound.
| Issue | Recommended Action |
| Early Signs of Stomatitis (Erythema, Mild Discomfort) | 1. Enhance Oral Hygiene: Implement a gentle, consistent oral care protocol. Use a soft-bristle brush or oral swabs to clean the oral cavity. Avoid irritants such as alcohol-based mouthwashes. 2. Bland Rinses: Introduce saline or sodium bicarbonate rinses multiple times a day to soothe the oral mucosa and remove debris. |
| Pain Management | 1. Topical Anesthetics: For localized pain, consider the application of topical anesthetics like viscous lidocaine (B1675312) 2%. 2. Systemic Analgesia: For more severe pain that may impact subject welfare and data quality (e.g., reduced food intake), systemic analgesics may be necessary. Consult with the institutional veterinarian for appropriate options and dosages. |
| Nutritional Support | 1. Diet Modification: Provide a soft, palatable diet to encourage nutritional intake. Avoid hard, acidic, or spicy foods that can irritate the oral mucosa. 2. Hydration: Ensure adequate hydration. Monitor for signs of dehydration. |
| Severe Stomatitis (Ulceration, Inability to Eat/Drink) | 1. Dose Modification: In accordance with the experimental protocol, consider a dose reduction or temporary interruption of this compound administration to allow for mucosal healing. 2. Veterinary Consultation: Immediate consultation with the institutional veterinarian is crucial to manage severe symptoms and prevent complications such as secondary infections. |
Key Experimental Protocols
Protocol 1: Induction of Oral Mucositis in a Rodent Model with a Topoisomerase II Inhibitor
This protocol provides a general framework. Specifics such as drug concentration, administration route, and timing should be optimized for this compound based on preliminary dose-finding studies.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Acclimation: Allow a one-week acclimation period with standard chow and water ad libitum.
-
Induction of Mucositis:
-
Administer this compound intravenously or intraperitoneally. The dosage and schedule will need to be determined based on the specific research question and the known toxicity profile of this compound.
-
To potentially enhance the severity and consistency of oral mucositis, a mild mechanical irritation of the buccal mucosa can be performed using a sterile needle or similar instrument prior to chemotherapy administration. This is a common practice in many oral mucositis models.
-
-
Monitoring and Assessment:
-
Daily Clinical Scoring: Evaluate the severity of mucositis daily using a validated scoring system (e.g., a 0-5 scale, where 0 is normal and 5 is severe ulceration).
-
Body Weight: Record body weight daily as an indicator of general health and nutritional status.
-
Histopathology: At predetermined time points, euthanize a subset of animals and collect oral mucosal tissue for histopathological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining to assess epithelial damage, inflammation, and ulceration).
-
-
Data Analysis: Compare the mucositis scores, body weight changes, and histopathological findings between the this compound-treated group and a control group.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Clinical practice guidelines for the prevention and treatment of cancer therapy-induced oral and gastrointestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy-Induced Oral Mucositis: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. MASCC/ISOO clinical practice guidelines for the management of mucositis secondary to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Vosaroxin Metabolism and Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the metabolism and potential drug interactions of vosaroxin. The content is structured to address specific experimental questions and troubleshooting scenarios in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of this compound in humans?
A1: this compound is minimally metabolized in humans, with the majority of the administered dose being excreted as the unchanged parent drug.[1][2] Clinical studies have shown that after administration of radiolabeled this compound, unchanged this compound was the major species identified in plasma, urine, and feces.[1]
Q2: What are the known metabolic pathways for this compound?
A2: Although minimal, this compound undergoes minor biotransformation through several pathways, including:
-
N-desmethylation: Formation of N-desmethylthis compound.
-
Glucuronidation: Conjugation with glucuronic acid.
-
Hydrogenation
-
Decarboxylation [1]
Q3: What is the major metabolite of this compound and is it active?
A3: The only significant circulating metabolite of this compound is N-desmethylthis compound.[1][2] This metabolite accounts for less than 3% of the total this compound exposure and is considered to be equipotent to the parent drug.[2]
Q4: What is the potential for this compound to be involved in drug-drug interactions?
A4: this compound has a low potential for clinically significant drug-drug interactions. This is due to its minimal metabolism and the fact that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3] Furthermore, repeated administration of this compound does not appear to induce or inhibit its own metabolism.[2]
Q5: Have any specific drug interaction studies been conducted with this compound?
A5: While specific clinical drug-drug interaction studies with inhibitors or inducers of metabolic enzymes are not extensively reported in the public domain, the overall pharmacokinetic profile of this compound suggests a low likelihood of such interactions. The VALOR phase 3 clinical trial, which involved co-administration with cytarabine (B982), did not report significant metabolic drug interactions.[4]
Troubleshooting Guide
Issue 1: Unexpected variability in this compound plasma concentrations in in-vitro or in-vivo experiments.
-
Possible Cause: While this compound metabolism is minimal, inter-individual variability in the minor metabolic pathways could contribute to some variation. However, given the low extent of metabolism, this is unlikely to be the primary cause of significant variability.
-
Troubleshooting Steps:
-
Review Experimental Protocol: Ensure consistency in dosing, sample collection, and processing.
-
Assess Renal and Hepatic Function: Although clearance is primarily non-renal, severe impairment in these organs could potentially affect this compound pharmacokinetics.
-
Consider Transporter Interactions: While not a P-gp substrate, investigate if other transporters might be involved in its disposition, which could be a source of variability if co-administered with transporter inhibitors or inducers.
-
Issue 2: Observing higher than expected formation of this compound metabolites in an in-vitro system (e.g., human liver microsomes).
-
Possible Cause: The in-vitro system may have been fortified with cofactors that favor metabolic pathways that are minor in vivo.
-
Troubleshooting Steps:
-
Verify Incubation Conditions: In vitro studies have shown that >97% of this compound remains unchanged after 60 minutes in human liver microsomes.[2] If you observe significantly higher metabolism, re-evaluate the concentration of cofactors (e.g., NADPH, UDPGA).
-
Use Control Compounds: Include positive control substrates for the expected metabolic pathways to ensure the assay is performing as expected.
-
Consider Non-Enzymatic Degradation: Assess the stability of this compound in the incubation buffer without enzymes to rule out chemical degradation.
-
Issue 3: Designing a clinical trial and needing to assess the drug interaction risk for co-administered drugs.
-
Possible Cause: Need to identify which drugs might interact with this compound's minor metabolic pathways.
-
Troubleshooting Steps:
-
Focus on Glucuronidation and Demethylation: Since these are the known, albeit minor, pathways, consider the potential for interaction with potent inhibitors or inducers of UGT and CYP enzymes. However, emphasize that the clinical significance is likely low.
-
General Precautions for Quinolones: While this compound is an anticancer quinolone derivative, it is structurally distinct from antibacterial quinolones. Nevertheless, as a precautionary measure, review potential class-effects of quinolones, although no specific interactions have been reported for this compound.
-
Therapeutic Drug Monitoring: For critical co-administered drugs with a narrow therapeutic index, consider incorporating therapeutic drug monitoring in your clinical trial protocol as a safety measure, although the risk of interaction is predicted to be low.
-
Data Presentation
Table 1: Summary of this compound Excretion and Metabolism in Humans
| Parameter | Value | Reference |
| Total Radioactivity Recovery in Excreta | 81.3% of administered dose | [1] |
| Excretion in Feces | 53.1% of administered dose | [1] |
| Excretion in Urine | 28.2% of administered dose | [1] |
| Major Circulating Species | Unchanged this compound | [1] |
| Primary Circulating Metabolite | N-desmethylthis compound | [1][2] |
| Contribution to Total Exposure (AUC) | < 3% | [2] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Terminal Half-life (t½) | ~25 hours | Relapsed/refractory leukemia | [5] |
| Clearance | Non-renal | Relapsed/refractory leukemia | [5] |
| Volume of Distribution | Consistent with extensive tissue penetration | Not specified | Not specified |
| Dose Proportionality | Linear over 9-90 mg/m² | Relapsed/refractory leukemia | [5] |
Experimental Protocols
1. Human Mass Balance Study to Determine Metabolism and Excretion
-
Objective: To determine the routes of excretion and metabolic fate of this compound in patients with advanced cancer.
-
Methodology:
-
Study Population: Patients with advanced solid tumors.
-
Dosing: A single intravenous dose of 60 mg/m² of ¹⁴C-labeled this compound was administered.[1]
-
Sample Collection: Blood, urine, and feces were collected for up to 168 hours post-dose.[1]
-
Analysis:
-
Total radioactivity in all matrices was measured to determine the extent of absorption and routes of excretion.
-
Plasma, urine, and fecal samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection followed by mass spectrometry (MS) for structural identification.
-
-
-
Key Findings: The majority of the radioactivity was recovered in the feces and urine, with unchanged this compound being the most abundant component. Ten minor metabolites were detected, with N-desmethylthis compound being the only one found in circulation.[1]
2. In-Vitro Metabolism using Human Liver Microsomes
-
Objective: To assess the metabolic stability of this compound in a key metabolizing tissue.
-
Methodology:
-
Test System: Pooled human liver microsomes.
-
Incubation: this compound was incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism, UDPGA for UGT-mediated metabolism) for up to 60 minutes.[2]
-
Analysis: The disappearance of the parent compound (this compound) over time was monitored by a validated analytical method, typically LC-MS/MS.
-
-
Key Findings: Greater than 97% of this compound remained unchanged after 60 minutes of incubation, indicating high metabolic stability.[2]
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Metabolism and disposition of the anticancer quinolone derivative this compound, a novel inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Vosaroxin Dosing Schedules for Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Vosaroxin dosing schedules to maximize efficacy in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical or clinical research involving this compound.
1. Issue: Higher than expected toxicity or adverse events.
-
Question: We are observing significant toxicity (e.g., severe stomatitis, febrile neutropenia) in our experimental model/patient cohort. How can we mitigate this without compromising efficacy?
-
Answer: High toxicity is a known concern with this compound, particularly at higher doses.[1][2] Stomatitis has been identified as a dose-limiting toxicity.[1][2][3] Consider the following adjustments:
-
Dose Reduction: Lowering the this compound dose may be necessary. For instance, in the VALOR Phase III trial, the dose was reduced from 90 mg/m² in the first cycle to 70 mg/m² in subsequent cycles.[3]
-
Schedule Modification: The dosing schedule significantly impacts tolerability. Studies have shown that a twice-weekly schedule (days 1 and 4) at 72 mg/m² had a better safety profile compared to a weekly schedule, with lower 30-day all-cause mortality.[1][4]
-
Combination Therapy Review: If using this compound in combination, assess the toxicity profile of the partner agent. The combination of this compound with cytarabine (B982) has shown manageable toxicity in some studies, but careful monitoring is crucial.[1][3]
-
2. Issue: Lack of desired anti-tumor efficacy.
-
Question: Our experiments are not showing the expected level of efficacy with this compound. What factors could be contributing to this?
-
Answer: Suboptimal efficacy can stem from several factors. Consider these points:
-
Dosing Schedule and Intensity: Efficacy is closely linked to the dosing regimen. While a 72 mg/m² dose on days 1 and 4 has been recommended for a favorable balance of safety and efficacy, some studies explored doses up to 90 mg/m².[1][4] The VALOR trial used 90 mg/m² in the initial cycle.[3][5] Ensure the dose and schedule are appropriate for the specific cancer type and model being studied.
-
Combination Synergy: this compound has demonstrated synergy with cytarabine.[1][6][7] Preclinical data supported the clinical investigation of this combination.[1] If using as a monotherapy, consider evaluating it in combination with other relevant agents.
-
Mechanisms of Resistance: Although this compound bypasses common resistance mechanisms like P-glycoprotein (P-gp) efflux and is active in cells with p53 mutations, other resistance pathways may exist.[2][8][9]
-
Cell Cycle Status: this compound's activity is cell cycle-dependent, with the greatest damage induced in the G2/M and S phases.[7][10] The proliferation status of the target cells can influence its effectiveness.[11]
-
3. Issue: Inconsistent results across experimental cohorts.
-
Question: We are observing significant variability in response to this compound across different experimental groups. What could be the cause?
-
Answer: Inconsistent results can be attributed to both experimental and biological factors.
-
Pharmacokinetics: this compound exhibits linear pharmacokinetics, and its clearance is generally independent of age, sex, and body weight.[2][8] However, individual patient characteristics can still lead to variability.
-
Disease Heterogeneity: In acute myeloid leukemia (AML), for example, patient populations are heterogeneous. Factors such as prior treatments, cytogenetic risk, and specific mutations (e.g., Flt3-ITD) can influence response.[1] this compound has shown activity against Flt3-ITD positive AML.[1]
-
Experimental Protocol Adherence: Ensure strict adherence to the dosing and administration protocol. This compound is typically administered as an intravenous infusion over 10 minutes.[1]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a first-in-class anticancer quinolone derivative that acts as a topoisomerase II inhibitor.[1] Its primary mechanism involves intercalating into DNA at GC-rich regions, which leads to site-selective DNA double-strand breaks, cell cycle arrest in G2/M, and ultimately apoptosis (programmed cell death).[1][7][9][12] Unlike anthracyclines, this compound does not produce a significant amount of free radicals or reactive oxygen species.[1][7]
2. What are the key advantages of this compound over other topoisomerase II inhibitors?
This compound possesses several advantages:
-
It is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[1][2][8]
-
Its activity is independent of p53 status, making it effective against cancers with p53 mutations.[8][9]
-
It generates fewer free radicals and reactive oxygen species compared to anthracyclines, which may result in a lower potential for cardiotoxicity.[1][7]
3. What are the recommended dosing schedules for this compound?
Several dosing schedules have been investigated in clinical trials. A commonly recommended schedule for single-agent this compound is 72 mg/m² administered as an intravenous infusion on days 1 and 4 of a treatment cycle.[1][4][6] This schedule was found to have a favorable balance of efficacy and safety.[4] In combination with cytarabine, a dose of 90 mg/m² on days 1 and 4 for the first cycle, followed by 70 mg/m² in subsequent cycles, was used in the Phase III VALOR trial.[3]
4. What are the most common adverse events associated with this compound?
The most frequently reported non-hematologic adverse events (Grade ≥3) include:
-
Stomatitis (oral mucositis), which is often the dose-limiting toxicity[1][2][3]
-
Gastrointestinal toxicities such as diarrhea and nausea[3]
Data Presentation
Table 1: Single-Agent this compound Dosing Schedules and Efficacy in Relapsed/Refractory Acute Leukemia
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Overall Response Rate (ORR) | Complete Remission (CR) or CR without platelet recovery | Median Overall Survival (OS) | Key Toxicities | Reference |
| Weekly (Days 1, 8, 15) | 72 mg/m² | 41% | 22% blast clearance, 1/3 of these achieved CR/CRp | 7.0 months (across all schedules) | Stomatitis, infections, febrile neutropenia | [1][11] |
| Twice-Weekly (Days 1, 4, 8, 11) | 40 mg/m² | Not specified | Not specified | Not specified | Stomatitis | [1][11] |
| Days 1 and 4 | 72 mg/m² | 35% | 31% CR, 35% CR/CRp | 7.7 months | Lower 30-day mortality compared to weekly schedule | [1][4] |
| Days 1 and 4 | 90 mg/m² | Not specified | Not specified | Not specified | Further dose escalation explored based on safety at 72 mg/m² | [2] |
Table 2: this compound in Combination with Cytarabine in Relapsed/Refractory AML
| This compound Dose | Cytarabine Schedule | Overall Remission Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | 30-Day Mortality | Reference |
| 80 mg/m² (MTD) | 400 mg/m² continuous infusion for 5 days | 28% (Phase II expansion) | 25% | 6.9 months | 9.3% (all treated patients) | [1][8] |
| 90 mg/m² (Recommended Phase II dose) | 1 g/m² 2-hour infusion for 5 days | 28% (Phase II expansion) | 25% | 6.9 months | 2.5% (at 80-90 mg/m²) | [1][8] |
| 90 mg/m² (Cycle 1), 70 mg/m² (Subsequent) | 1 g/m² for 5 days | 30.1% (vs 16.3% with placebo) | Not specified | 7.5 months (vs 6.1 months with placebo) | Not specified | [8] |
Experimental Protocols
Protocol: Phase Ib/II Study of this compound in Combination with Cytarabine in Relapsed/Refractory AML
-
Objective: To determine the maximum tolerated dose (MTD), safety, and efficacy of this compound combined with cytarabine.
-
Patient Population: Patients with relapsed or refractory acute myeloid leukemia.
-
Treatment Plan:
-
Phase Ib (Dose Escalation): this compound was administered as a 10-minute intravenous infusion on days 1 and 4. This was combined with one of two cytarabine schedules:
-
400 mg/m² daily as a continuous infusion for 5 days.
-
1 g/m² daily as a 2-hour intravenous infusion for 5 days. this compound doses were escalated in cohorts of patients to determine the MTD for each cytarabine schedule.
-
-
Phase II (Expansion): Patients received this compound at the MTD or recommended Phase II dose determined in the Phase Ib part, in combination with the 1 g/m² cytarabine schedule.
-
-
Endpoints:
-
Primary: MTD, dose-limiting toxicities.
-
Secondary: Overall remission rate (CR + CR without platelet recovery), overall survival.
-
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Generalized experimental workflow for a this compound clinical trial.
Caption: Logical workflow for troubleshooting common this compound experimental issues.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. REVEAL-1, a phase 2 dose regimen optimization study of this compound in older poor-risk patients with previously untreated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting acute myeloid leukemia with TP53-independent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vosaroxin stability and solubility for lab use
This technical support center provides guidance on the stability and solubility of Vosaroxin for laboratory use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound in its solid, powdered form should be stored at -20°C. Under these conditions, it is reported to be stable for up to four years.
Q2: What are the recommended solvents for dissolving this compound?
This compound can be dissolved in Dimethyl Sulfoxide (DMSO) and water. It is advisable to warm the solution to aid dissolution.
Q3: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound is solvent-dependent. The following table summarizes the known solubility data.
| Solvent | Solubility | Notes |
| Water | 1 mg/mL | Warming the solution is recommended. |
| DMSO | 2 mg/mL | Warming the solution is recommended. |
Q4: How should this compound stock solutions be stored?
Q5: What is the known stability of this compound in solution?
Quantitative time-course stability data for this compound in solvents like DMSO at various temperatures is not extensively published. As a general precaution, it is best to assume that the stability in solution is limited and to prepare solutions fresh. For critical experiments, it is recommended to perform an internal stability study under your specific laboratory conditions.
Troubleshooting Guides
Problem: this compound precipitate is observed in the stock solution upon thawing.
-
Possible Cause: The concentration of this compound may be too high for the solvent at a lower temperature, or the compound may have come out of solution during the freeze-thaw cycle.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. To avoid this issue in the future, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles.
Problem: Inconsistent results are observed in cell-based assays.
-
Possible Cause: This could be due to the degradation of this compound in the stock solution or working solution.
-
Solution: Prepare fresh stock solutions of this compound from powder for each set of experiments. If using a previously prepared stock, ensure it has been stored properly at -80°C in single-use aliquots. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Problem: Difficulty in dissolving this compound powder.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using the correct volume of solvent to achieve a concentration within the known solubility limits. Gentle warming of the solution and thorough vortexing or sonication can aid in complete dissolution.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a this compound stock solution for use in typical cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.01 mg of this compound (Molecular Weight: 401.44 g/mol ).
-
Dissolution: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Workflow for this compound Stock Solution Preparation
Signaling Pathway and Mechanism of Action
This compound is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor.[1] It intercalates into DNA at GC-rich regions, leading to the stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1]
References
Validation & Comparative
A Comparative Guide to Vosaroxin and Other Topoisomerase II Inhibitors
This guide provides a detailed comparison of Vosaroxin with other established topoisomerase II inhibitors, namely Doxorubicin, Etoposide (B1684455), and Mitoxantrone. The comparison focuses on their mechanism of action, clinical performance in treating acute myeloid leukemia (AML), and safety profiles, supported by experimental data and protocols for key assays. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before re-ligating the break.[2][4][5] This process makes them a prime target for anticancer therapies. Topoisomerase II inhibitors disrupt this enzymatic cycle, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[5][6][7] These inhibitors are broadly classified as "poisons" because they stabilize the transient topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2]
This guide compares this compound, a first-in-class anticancer quinolone derivative, with three widely used topoisomerase II inhibitors: the anthracycline Doxorubicin, the epipodophyllotoxin (B191179) Etoposide, and the anthracenedione Mitoxantrone.[8][9][10]
Mechanism of Action
While all four compounds are classified as topoisomerase II poisons, they exhibit distinct molecular interactions and downstream effects. This compound's mechanism is notable as its activity appears to be exclusively mediated through DNA intercalation and topoisomerase II inhibition, without the significant generation of reactive oxygen species (ROS) that is characteristic of anthracyclines like Doxorubicin.[9][11]
dot
References
- 1. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Vosaroxin: A Comparative Analysis in Anthracycline-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Vosaroxin in preclinical and clinical models characterized by anthracycline resistance. This compound, a first-in-class anticancer quinolone derivative, demonstrates a unique mechanism of action that allows it to circumvent common resistance pathways that limit the effectiveness of traditional anthracyclines.[1] This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the underlying signaling pathways to offer an objective evaluation of this compound's performance against alternative therapies.
Mechanism of Action and Evasion of Resistance
This compound exerts its cytotoxic effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.[2][3] This leads to the formation of drug-DNA-enzyme complexes, resulting in DNA double-strand breaks, cell cycle arrest in the G2 phase, and subsequent apoptosis.[2][3]
Crucially, this compound distinguishes itself from conventional anthracyclines by overcoming two primary mechanisms of drug resistance:
-
P-glycoprotein (P-gp) Efflux: Unlike many standard chemotherapeutic agents, this compound is not a substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.[1][2]
-
p53-Independent Apoptosis: this compound's ability to induce apoptosis is not dependent on the tumor suppressor protein p53, allowing it to remain effective in cancer cells with p53 mutations, which often confer resistance to anthracyclines.[1][4]
Preclinical Efficacy in Anthracycline-Resistant Models
This compound has demonstrated potent activity in a variety of preclinical models, including those with acquired resistance to anthracyclines and other chemotherapeutic agents.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | - | Potent Activity | - | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | Potent Activity | - | [2] |
| MV4-11 | Biphenotypic Leukemia | - | Potent Activity | - | [2] |
| SBC-3/ADM | - | Doxorubicin Resistance, P-gp overexpression | Active | Resistant | [5] |
| SBD-3/ETP | - | Etoposide Resistance, P-gp overexpression | Active | - | [5] |
| MES-SA/Dx5 | - | Multidrug Resistance, P-gp overexpression | Active | Resistant | [5] |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Resistance Profile | Treatment | Tumor Growth Inhibition (%) | Reference |
| MES-SA/Dx5 | Uterine Sarcoma | Multidrug Resistance | This compound | 87 | [5] |
| MES-SA/Dx5 | Uterine Sarcoma | Multidrug Resistance | Doxorubicin | 10 | [5] |
| Various | Ovarian, Breast, Colon, Gastric, Melanoma, Hematologic | - | This compound | 63-88 | [4] |
Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)
The clinical development of this compound has primarily focused on patients with relapsed or refractory AML, a patient population often exhibiting resistance to prior anthracycline-containing regimens. The Phase III VALOR trial is a key study in this setting.
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Complete Remission (CR) Rate | Reference |
| VALOR (Phase III) | Relapsed/Refractory AML | This compound + Cytarabine (B982) | 7.5 months | 30.1% | [6] |
| VALOR (Phase III) | Relapsed/Refractory AML | Placebo + Cytarabine | 6.1 months | 16.3% | [6] |
| VALOR (Subgroup ≥60 years) | Relapsed/Refractory AML | This compound + Cytarabine | 7.1 months | 31.9% | [6] |
| VALOR (Subgroup ≥60 years) | Relapsed/Refractory AML | Placebo + Cytarabine | 5.0 months | 13.8% | [6] |
| Phase Ib/II | Relapsed/Refractory AML | This compound + Cytarabine | 6.9 months | 25% | [2] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following summarizes the methodologies employed in the key preclinical and clinical studies cited.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines, including those with known resistance to anthracyclines (e.g., P-gp overexpression), were utilized.[2][5]
-
Method: Cell viability was assessed using standard assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound and comparator agents (e.g., doxorubicin) for a specified period (typically 72 hours). The half-maximal inhibitory concentration (IC50) was then calculated.[2]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used. Human cancer cells, including multidrug-resistant lines, were implanted subcutaneously.[5]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound and comparator drugs were administered intravenously according to specific dosing schedules.[5]
-
Efficacy Endpoint: Tumor volume was measured at regular intervals. The primary endpoint was tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[5]
Clinical Trial Methodology (VALOR Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.[3][6]
-
Patient Population: Patients with first relapsed or refractory AML.[6]
-
Treatment Regimen: Patients were randomized to receive either this compound (90 mg/m² on days 1 and 4) in combination with cytarabine (1 g/m²/day on days 1-5) or placebo with cytarabine.[4]
-
Primary Endpoint: Overall survival.[6]
-
Secondary Endpoints: Complete remission rate, event-free survival, and safety.[6]
Conclusion
The presented data from preclinical and clinical studies demonstrate the potential of this compound as a therapeutic agent in the context of anthracycline-resistant malignancies, particularly AML. Its unique mechanism of action, which allows it to bypass key resistance pathways such as P-gp mediated efflux and p53 mutations, provides a strong rationale for its use in patients who have failed or are predicted to fail standard anthracycline-based therapies. The VALOR trial, while not meeting its primary endpoint in the overall population, showed a statistically significant improvement in overall survival and complete remission rates in patients aged 60 and older, a historically difficult-to-treat population.[6] These findings underscore the importance of patient stratification and suggest that this compound could be a valuable addition to the therapeutic armamentarium for specific subgroups of patients with anthracycline-resistant AML. Further research is warranted to identify predictive biomarkers to optimize patient selection for this compound-based therapies.
References
- 1. This compound : a novel antineoplastic quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound in combination with decitabine in newly diagnosed older patients with acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Vosaroxin VALOR Trial: A Comparative Analysis in Relapsed/Refractory Acute Myeloid Leukemia
The VALOR trial, a pivotal Phase 3 study, evaluated the efficacy and safety of vosaroxin in combination with cytarabine (B982) for the treatment of relapsed or refractory acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the this compound-based regimen against the control arm, presenting key data from the trial and its subgroup analyses. Detailed experimental protocols and visualizations of the treatment workflow and drug mechanism are included to offer a thorough understanding for researchers, scientists, and drug development professionals.
Experimental Protocols
The VALOR trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2]
-
Patient Population: The trial enrolled 711 adult patients (≥18 years old) with first relapsed or refractory AML.[1][3] Patients were required to have received one or two prior induction chemotherapy cycles, including at least one containing an anthracycline and cytarabine.[1] Key eligibility criteria also included adequate cardiac, hepatic, and renal function.[2]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either this compound in combination with cytarabine or a placebo with cytarabine.[1] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1] Stratification at randomization was based on age (<60 vs. ≥60 years), disease status (relapsed vs. refractory), and geographic location.[1]
-
Treatment Regimen:
-
This compound Arm: this compound was administered at a dose of 90 mg/m² via intravenous infusion on days 1 and 4 of the first cycle, and at 70 mg/m² in subsequent cycles. This was given in combination with cytarabine at a dose of 1 g/m² intravenously on days 1 through 5.[1]
-
Control Arm: Patients in this arm received a placebo in combination with the same cytarabine regimen.[1]
-
-
Endpoints: The primary endpoint of the study was overall survival (OS).[1][4] Secondary endpoints included complete remission (CR) rate, event-free survival (EFS), leukemia-free survival (LFS), and the rate of hematopoietic stem cell transplantation (HSCT).[2]
Data Presentation
The VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the intent-to-treat population. However, clinically meaningful benefits were observed in the complete remission rate and in a prespecified subgroup of patients aged 60 years and older.[3][5]
Table 1: Overall Efficacy Results (Intent-to-Treat Population)
| Outcome | This compound + Cytarabine (n=356) | Placebo + Cytarabine (n=355) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |
| Median Overall Survival | 7.5 months | 6.1 months | 0.87 | 0.061 (unstratified)[1] |
| Complete Remission (CR) Rate | 30.1% | 16.3% | - | < 0.0001[1][3] |
Table 2: Subgroup Analysis: Patients Aged ≥ 60 Years (n=451)
| Outcome | This compound + Cytarabine (n=226) | Placebo + Cytarabine (n=225) | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 7.1 months | 5.0 months | 0.755 | 0.006[3][5] |
| Complete Remission (CR) Rate | 31.9% | 13.8% | - | 0.0000048[5] |
Table 3: Subgroup Analysis: Patients Aged < 60 Years (n=260)
| Outcome | This compound + Cytarabine | Placebo + Cytarabine | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 9.1 months | 7.9 months | 1.079 | Not Significant[5] |
| Complete Remission (CR) Rate | 26.9% | 20.8% | - | 0.24[5] |
A predefined analysis that censored for stem cell transplantation showed a median overall survival of 6.7 months for the this compound group versus 5.3 months for the placebo group (HR=0.809, p=0.02).[3][5]
Mandatory Visualization
References
- 1. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. fiercebiotech.com [fiercebiotech.com]
Unveiling the Potent Synergy of Vosaroxin and Cytarabine in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Vosaroxin and cytarabine (B982) has demonstrated significant synergistic anti-leukemic activity in preclinical and clinical studies, offering a promising therapeutic strategy for patients with acute myeloid leukemia (AML), particularly in the relapsed or refractory setting. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Preclinical Synergy: A Quantitative Look
Preclinical investigations have robustly established the synergistic cytotoxicity of this compound and cytarabine in AML cell lines and primary patient samples.[1][2][3][4] The synergy is quantified using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A key study by Walsby et al. (2011) evaluated the combination in 25 primary AML patient samples and observed synergy in 22 of them, with a mean Combination Index of 0.79.[1][2][3] This finding underscores the potent and consistent synergistic interaction between the two agents across a range of primary leukemia cells.
| Cell Type | Number of Samples | Synergy Observed (CI < 1) | Mean Combination Index (CI) | Reference |
| Primary AML Blasts | 25 | 22 | 0.79 | Walsby et al., 2011[1][2][3] |
| MV4-11 (AML cell line) | Not Specified | Synergistic | Not Specified | Scatena et al., 2010[5] |
| HL-60 (APL cell line) | Not Specified | Synergistic | Not Specified | Scatena et al., 2010[5] |
| CCRF-CEM (ALL cell line) | Not Specified | Additive | Not Specified | Scatena et al., 2010[5] |
Enhanced Apoptosis: The Cellular Outcome of Synergy
Clinical Efficacy: From Bench to Bedside
The preclinical promise of the this compound and cytarabine combination has been evaluated in multiple clinical trials, including the pivotal Phase 3 VALOR trial.[6][7] These trials have provided valuable data on the clinical utility of this combination in patients with relapsed or refractory AML.
| Trial | Phase | Patient Population | Key Findings |
| VALOR (NCT01191801) | 3 | First Relapsed or Refractory AML | - Median Overall Survival: 7.5 months (this compound + Cytarabine) vs. 6.1 months (Placebo + Cytarabine)[7] - Complete Remission (CR) Rate: 30.1% (this compound + Cytarabine) vs. 16.3% (Placebo + Cytarabine)[7] |
| NCT00541866 | 1b/2 | Relapsed or Refractory AML | - Determined Maximum Tolerated Dose (MTD)[8][9] - CR Rate in efficacy population (80-90 mg/m² this compound): 25%[8][9] |
Deciphering the Mechanism of Synergy
The synergistic effect of this compound and cytarabine stems from their distinct but complementary mechanisms of action, both converging on the disruption of DNA integrity and cellular replication.
dot
References
- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vosaroxin in Elderly AML: A Comparative Analysis of Clinical Trial Outcomes
For researchers and drug development professionals navigating the landscape of acute myeloid leukemia (AML) treatments for elderly patients, a critical evaluation of emerging therapies against established standards is paramount. This guide provides a detailed comparison of Vosaroxin, a first-in-class topoisomerase II inhibitor, with alternative therapeutic options, focusing on clinical trial outcomes, experimental protocols, and safety profiles in the elderly AML population.
This compound: Mechanism of Action
This compound is an anticancer quinolone derivative that intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This action leads to the formation of double-strand DNA breaks, subsequently inducing G2 cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, this compound's mechanism is thought to be independent of p53, a common pathway for chemotherapy resistance.[3]
Caption: this compound's mechanism of action in a leukemic cell.
Key Clinical Trials in Elderly AML
The primary investigation of this compound in elderly patients with relapsed or refractory AML was the Phase 3 VALOR trial .[4][5] Another significant study was the Phase 2 REVEAL-1 trial , which evaluated single-agent this compound in older patients with previously untreated AML.[6][7] For comparison, this guide includes data from key trials of alternative treatments: Decitabine (B1684300) , Azacitidine , and the combination of Venetoclax (B612062) and Azacitidine (VIALE-A trial).[8][9][10]
Caption: Simplified workflow of the VALOR clinical trial.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. The methodologies for the key trials are outlined below.
| Trial | This compound (VALOR) [4] | Decitabine [8] | Azacitidine [9] | Venetoclax + Azacitidine (VIALE-A) [10] |
| Phase | 3 | 3 | 3 | 3 |
| Patient Population | Patients (≥18 years) with first relapsed or refractory AML. | Patients (≥65 years) with newly diagnosed AML and poor- or intermediate-risk cytogenetics. | Patients (≥65 years) with newly diagnosed AML with >30% bone marrow blasts. | Patients (≥75 years or with comorbidities precluding intensive induction) with previously untreated AML. |
| Study Design | Randomized, double-blind, placebo-controlled. | Randomized, open-label. | Randomized, open-label. | Randomized, double-blind, placebo-controlled. |
| Treatment Arms | 1. This compound (90 mg/m² IV on days 1 and 4 for the first cycle, 70 mg/m² for subsequent cycles) + Cytarabine (1 g/m² IV on days 1-5)2. Placebo + Cytarabine (1 g/m² IV on days 1-5) | 1. Decitabine (20 mg/m² IV daily for 5 days every 4 weeks)2. Treatment Choice (Supportive Care or Low-Dose Cytarabine) | 1. Azacitidine (75 mg/m² subcutaneously for 7 days every 28 days)2. Conventional Care Regimens (Best Supportive Care, Low-Dose Cytarabine, or Intensive Chemotherapy) | 1. Venetoclax (target dose 400 mg daily) + Azacitidine (75 mg/m² for 7 days)2. Placebo + Azacitidine |
| Primary Endpoint | Overall Survival | Overall Survival | Overall Survival | Overall Survival |
Comparative Efficacy in Elderly AML
The clinical efficacy of this compound in elderly patients (≥60 years) from the VALOR trial is compared below with outcomes from trials of alternative treatments in similar patient populations.
| Outcome | This compound + Cytarabine (VALOR, ≥60 years) [11] | Decitabine [8] | Azacitidine [9] | Venetoclax + Azacitidine (VIALE-A) [10] |
| Median Overall Survival (months) | 7.1 | 7.7 | 10.4 | 14.7 |
| Control Arm Median Overall Survival (months) | 5.0 (Placebo + Cytarabine) | 5.0 (Treatment Choice) | 6.5 (Conventional Care) | 9.6 (Placebo + Azacitidine) |
| Complete Remission (CR) Rate | 31.9% | 17.8% (CR + CRp) | Not specified for all CCRs | 37% |
| Control Arm CR Rate | 13.8% | 7.8% (CR + CRp) | Not specified for all CCRs | 18% |
CRp: Complete Remission with incomplete platelet recovery
Safety and Tolerability Profile
A comparison of Grade 3 or higher adverse events provides insight into the tolerability of these regimens in the elderly population.
| Adverse Event (Grade ≥3) | This compound + Cytarabine (VALOR, all ages) [4] | Decitabine [12] | Azacitidine [13][14] | Venetoclax + Azacitidine [15][16] |
| Febrile Neutropenia | 47% | 38% | 40% (Febrile Neutropenia) | Common, pooled incidence not specified |
| Neutropenia | 19% | 37% | 36.1% | Common, pooled incidence not specified |
| Thrombocytopenia | Not specified | 40% | 36.8% | Common, pooled incidence not specified |
| Anemia | Not specified | 36% | 43.4% | Common, pooled incidence not specified |
| Sepsis | 12% | 9% | Not specified | Not specified |
| Pneumonia | 11% | 25% | Not specified | Common, pooled incidence not specified |
| Stomatitis | 15% | Not reported | Not reported | Not reported |
| Hypokalemia | 15% | Not reported | Not reported | Not reported |
| Bacteremia | 12% | Not reported | Not reported | Not reported |
Summary and Conclusion
The VALOR trial demonstrated that the addition of this compound to Cytarabine resulted in a statistically significant improvement in overall survival for patients aged 60 and older with relapsed or refractory AML, with a median overall survival of 7.1 months compared to 5.0 months for placebo plus cytarabine.[11] The complete remission rate was also notably higher in the this compound arm for this patient subgroup.[11]
However, when compared to more recently established standards of care for newly diagnosed elderly AML patients unfit for intensive chemotherapy, the efficacy of this compound appears modest. The VIALE-A trial, for instance, showed a median overall survival of 14.7 months with the Venetoclax and Azacitidine combination.[10] Similarly, single-agent hypomethylating agents like Decitabine and Azacitidine have shown median overall survival in the range of 7.7 to 10.4 months in their respective pivotal trials.[8][9]
The safety profile of this compound in combination with Cytarabine was characterized by a higher incidence of certain Grade 3 or worse adverse events, including febrile neutropenia, stomatitis, and sepsis, compared to the control arm.[4] While a direct cross-trial comparison of adverse events is challenging due to differences in patient populations and trial designs, the toxicity profile of this compound in combination with chemotherapy warrants careful consideration, especially in a frail elderly population.
References
- 1. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting acute myeloid leukemia with TP53-independent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. REVEAL-1, a phase 2 dose regimen optimization study of this compound in older poor-risk patients with previously untreated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REVEAL-1, a phase 2 dose regimen optimization study of this compound in older poor-risk patients with previously untreated acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter, Randomized, Open-Label, Phase III Trial of Decitabine Versus Patient Choice, With Physician Advice, of Either Supportive Care or Low-Dose Cytarabine for the Treatment of Older Patients With Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Efficacy and safety of decitabine in treatment of elderly patients with acute myeloid leukemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azacytidine for acute myeloid leukemia in elderly or frail patients: a phase II trial (SAKK 30/07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adverse Events in 1406 Patients Receiving 13,780 Cycles of Azacitidine within the Austrian Registry of Hypomethylating Agents—A Prospective Cohort Study of the AGMT Study-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of venetoclax combined with demethylating agents in elderly patients with acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
Vosaroxin Combination Therapy: A Comparative Guide to Complete Remission Rates in Acute Myeloid Leukemia
For researchers and drug development professionals navigating the landscape of acute myeloid leukemia (AML) therapies, particularly for relapsed or refractory cases, vosaroxin in combination with other agents has been a subject of significant clinical investigation. This guide provides a comprehensive comparison of complete remission rates achieved with this compound combination therapies, supported by data from key clinical trials.
This compound is a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] Its mechanism of action, which differs from other topoisomerase II inhibitors, and its ability to evade common drug resistance mechanisms have made it a candidate for treating challenging AML patient populations.[1][3]
This compound in Combination with Cytarabine (B982)
The combination of this compound and cytarabine has been extensively studied, most notably in the pivotal Phase III VALOR trial. This trial evaluated the efficacy and safety of this compound plus cytarabine compared to placebo plus cytarabine in patients with first relapsed or refractory AML.
While the VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the intent-to-treat population, it demonstrated a significant improvement in the complete remission (CR) rate.[4][5] The CR rate was 30.1% in the this compound plus cytarabine arm compared to 16.3% in the placebo plus cytarabine arm.[4][5]
Further analysis revealed that the benefit of this compound was particularly pronounced in certain patient subgroups, especially those aged 60 years and older. In this older cohort, the CR rate was 31.9% with the this compound combination versus 13.8% with placebo and cytarabine.[4][6]
Table 1: Complete Remission (CR) Rates in the VALOR Phase III Trial (this compound + Cytarabine vs. Placebo + Cytarabine)
| Patient Population | This compound + Cytarabine CR Rate | Placebo + Cytarabine CR Rate | p-value | Reference |
| Overall Population | 30.1% | 16.3% | <0.0001 | [4][5] |
| Age ≥ 60 years | 31.9% | 13.8% | 0.0000048 | [4] |
| Age < 60 years | 26.9% | 20.8% | 0.24 | [6] |
| Refractory/Early Relapse (≥60 years) | 25.8% | 10.4% | 0.0001 |
A prior Phase Ib/II study also investigated the combination of this compound and cytarabine in patients with relapsed or refractory AML. In the efficacy population (patients in first relapse or with primary refractory disease treated with this compound 80-90 mg/m²), the complete remission rate was 25%, and the combined rate of complete remission or complete remission with incomplete blood count recovery (CR/CRi) was 28%.[7][8]
This compound in Combination with Decitabine (B1684300)
More recent research has explored the combination of this compound with the hypomethylating agent decitabine in older patients with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS). A Phase II trial showed promising results, with an overall response rate (ORR) of 74%.[9][10]
This study included two different induction doses of this compound (90 mg/m² and 70 mg/m²). The lower dose of 70 mg/m² was associated with a similar overall response rate (74% vs. 73%) and complete remission rate (51% vs. 41%) compared to the 90 mg/m² dose, but with reduced toxicity, including a lower incidence of severe mucositis.[10]
Table 2: Response Rates with this compound + Decitabine in Newly Diagnosed AML/High-Risk MDS (Patients ≥60 years)
| Response Metric | This compound 90 mg/m² + Decitabine | This compound 70 mg/m² + Decitabine | Overall | Reference |
| Overall Response Rate (ORR) | 73% | 74% | 74% | [10] |
| Complete Remission (CR) | 41% | 51% | 48% | [10] |
| CR with incomplete platelet recovery (CRp) | - | - | 17% | [10] |
| CR with incomplete count recovery (CRi) | - | - | 9% | [10] |
Experimental Protocols
VALOR Trial (this compound + Cytarabine)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.[11]
-
Patient Population: 711 patients with first relapsed or refractory AML.[4][11]
-
Treatment Regimen:
Phase II Trial (this compound + Decitabine)
-
Study Design: A Phase II, non-randomized trial.[10]
-
Patient Population: 65 evaluable patients aged ≥60 years with newly diagnosed AML or high-risk MDS.[10]
-
Treatment Regimen:
-
Initial Cohort (n=22): this compound 90 mg/m² on days 1 and 4 with decitabine 20 mg/m² on days 1-5, every 4-6 weeks for up to 7 cycles.[10]
-
Subsequent Cohort (n=43): this compound 70 mg/m² on days 1 and 4 with decitabine 20 mg/m² on days 1-5, due to a high incidence of mucositis in the initial cohort.[10]
-
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. Its mechanism involves a multi-step process leading to apoptosis in cancer cells.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. escholarship.org [escholarship.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in combination with decitabine in newly diagnosed older patients with acute myeloid leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Damage Mechanisms: Vosaroxin vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of DNA damage induced by two potent topoisomerase II inhibitors: vosaroxin and etoposide (B1684455). By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying pathways, this document aims to be a valuable resource for researchers and professionals in the field of oncology and drug development.
At a Glance: Key Differences in Mechanism and Activity
| Feature | This compound | Etoposide |
| Drug Class | First-in-class anticancer quinolone derivative | Epipodophyllotoxin |
| Primary Mechanism | DNA intercalation and topoisomerase II inhibition[1] | Topoisomerase II inhibition |
| DNA Interaction | Intercalates into DNA, with a preference for GC-rich regions[2] | Does not intercalate into DNA |
| Topoisomerase II Inhibition | Stabilizes the topoisomerase II-DNA cleavage complex | Stabilizes the topoisomerase II-DNA cleavage complex[3] |
| Induction of DNA Damage | Site-selective, replication-dependent double-strand breaks[1][2] | Replication and transcription-dependent double-strand breaks |
| Other Mechanisms | Minimal to no generation of reactive oxygen species[1] | Can induce oxidative stress |
| p53 Dependency | Activity is independent of p53 status[2] | Can activate the p53 pathway |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% lethal dose (LD50) values for this compound and etoposide in two human acute myeloid leukemia (AML) cell lines, as determined by apoptosis assays after 48 hours of treatment.
| Cell Line | This compound LD50 (µM) | Etoposide LD50 (µM) | Reference |
| NB4 | 0.203 | 0.78 | [4][5] |
| HL-60 | 0.061 | 4.23 | [4][5] |
These data indicate that this compound is significantly more potent than etoposide in these AML cell lines under the tested conditions.
Mechanisms of DNA Damage: A Deeper Dive
Both this compound and etoposide are classified as topoisomerase II poisons, meaning they interfere with the enzyme's function, leading to the accumulation of toxic DNA double-strand breaks (DSBs) and ultimately, apoptosis. However, the specifics of their interaction with DNA and topoisomerase II differ significantly.
This compound: A Dual-Action Inhibitor
This compound, a first-in-class anticancer quinolone derivative, exhibits a dual mechanism of action. It both intercalates into the DNA helix and inhibits topoisomerase II.[1] This intercalation is site-selective, showing a preference for GC-rich sequences.[2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound converts the transient breaks necessary for DNA replication and transcription into permanent, lethal DSBs.[1] A key distinguishing feature of this compound is that its cytotoxic activity is almost exclusively mediated by this mechanism, with minimal to no involvement of reactive oxygen species (ROS) generation.[1] Furthermore, its efficacy has been shown to be independent of the tumor suppressor p53 status.[2]
Etoposide: The Classic Topoisomerase II Poison
Etoposide, a semisynthetic derivative of podophyllotoxin, is a well-established topoisomerase II inhibitor. Unlike this compound, etoposide does not intercalate into DNA. Instead, it directly binds to topoisomerase II and stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of DSBs. The cellular response to etoposide-induced DNA damage often involves the activation of the p53 tumor suppressor pathway, which can trigger cell cycle arrest and apoptosis. The generation of DSBs by etoposide can be both replication-dependent and transcription-dependent.
Signaling Pathways of DNA Damage and Apoptosis
The following diagram illustrates the distinct and overlapping pathways through which this compound and etoposide induce DNA damage and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and etoposide by measuring the metabolic activity of cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., NB4, HL-60)
-
Complete culture medium
-
This compound and Etoposide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and etoposide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LD50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Cancer cell lines
-
This compound and Etoposide stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or etoposide for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Cleavage Assay (In Vitro)
This assay determines the ability of the drugs to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA breaks.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound and Etoposide stock solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound or etoposide.
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution and incubate at 50°C for 30 minutes to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The appearance of linearized plasmid DNA indicates the stabilization of the cleavage complex and subsequent DNA cleavage.
Experimental Workflow for Drug Comparison
The following diagram outlines a typical workflow for comparing the DNA-damaging effects of this compound and etoposide.
Conclusion
This compound and etoposide are both effective topoisomerase II inhibitors that induce cytotoxic DNA double-strand breaks. However, this guide highlights key differences in their mechanisms of action. This compound's dual mechanism of DNA intercalation and topoisomerase II inhibition, coupled with its p53-independent activity and lack of significant ROS production, distinguishes it from the classical topoisomerase II poison, etoposide. The provided quantitative data demonstrates this compound's superior potency in AML cell lines. The detailed experimental protocols and workflows offer a framework for further comparative studies, which are essential for the rational design of novel cancer therapies and the optimization of existing treatment regimens.
References
- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
Vosaroxin Clinical Trials: A Comparative Meta-Analysis for Drug Development Professionals
An objective guide to the efficacy, safety, and methodologies of Vosaroxin in the treatment of Acute Myeloid Leukemia (AML), with a focus on data from pivotal clinical trials.
Introduction
This compound is a first-in-class anticancer quinolone derivative that was developed for the treatment of acute myeloid leukemia (AML), particularly in relapsed or refractory patient populations.[1][2] Its mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[1][3][4] This guide provides a meta-analysis of key clinical trial data for this compound, comparing its performance with alternative treatments and detailing the experimental protocols employed in these studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of this compound's clinical profile.
Efficacy of this compound in Clinical Trials
The clinical development of this compound has progressed through Phase I, II, and III trials, primarily in combination with cytarabine (B982) for patients with relapsed or refractory AML.[1]
Key Efficacy Endpoints
A significant body of data on this compound's efficacy comes from the Phase III VALOR trial, a randomized, double-blind, placebo-controlled study.[3][5] The trial compared the combination of this compound and cytarabine to placebo plus cytarabine.
Key findings from the VALOR trial and other studies are summarized below:
| Trial Phase | Patient Population | Treatment Arms | Median Overall Survival (OS) | Complete Remission (CR) Rate | Reference |
| Phase III (VALOR) | Relapsed/Refractory AML | This compound + Cytarabine | 7.5 months | 30.1% | [5][6][7] |
| Placebo + Cytarabine | 6.1 months | 16.3% | [5][6][7] | ||
| Phase II | Older patients (≥60 years) with previously untreated AML | This compound (72 mg/m² on days 1 and 4) | 7.7 months | 31% | [8] |
| Phase Ib/II | Relapsed/Refractory AML | This compound + Cytarabine (Schedule B: 90 mg/m²) | 6.9 months | 25% | [8][9] |
In the VALOR trial, while the primary endpoint of overall survival showed a modest, not statistically significant improvement in the overall population (p=0.061), a prespecified stratified analysis showed a significant difference (p=0.024).[5][7][8] Notably, in a subgroup of patients aged 60 and older, the median overall survival was 7.1 months with this compound compared to 5.0 months with placebo.[6][8] The complete remission rate was significantly higher in the this compound arm across the overall patient population.[5][6]
Safety and Tolerability Profile
The safety profile of this compound, particularly in combination with cytarabine, has been a key consideration in its clinical evaluation. The VALOR trial provides comprehensive data on adverse events.
Common Adverse Events (Grade ≥3)
| Adverse Event | This compound + Cytarabine | Placebo + Cytarabine | Reference |
| Febrile Neutropenia | 47% | 33% | [5][7] |
| Neutropenia | 19% | 14% | [5] |
| Stomatitis | 15% | 3% | [5][7] |
| Hypokalemia | 15% | 6% | [5][7] |
| Bacteremia | 12% | 5% | [5] |
| Sepsis | 12% | 5% | [5][7] |
| Pneumonia | 11% | 7% | [5][7] |
Early mortality rates in the VALOR trial were similar between the two arms, with 30-day all-cause mortality at 8% for the this compound group and 7% for the placebo group.[5] However, treatment-related deaths were higher in the this compound arm (6%) compared to the placebo arm (2%).[5]
Experimental Protocols
VALOR Phase III Trial Methodology
The VALOR study was a pivotal, multinational, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: Eligible patients were 18 years or older with first relapsed or refractory AML.[5]
-
Randomization: Patients were randomized 1:1 to receive either this compound plus cytarabine or placebo plus cytarabine. Stratification was based on disease status (refractory or first relapse), age (<60 or ≥60 years), and geographic location.[5][8]
-
Dosing Regimen:
-
This compound Group: this compound 90 mg/m² intravenously on days 1 and 4 for the first cycle, and 70 mg/m² for subsequent cycles, in combination with cytarabine 1 g/m² intravenously on days 1-5.[5]
-
Placebo Group: Placebo on days 1 and 4, in combination with cytarabine 1 g/m² intravenously on days 1-5.[5]
-
-
Primary Endpoints: The primary efficacy endpoint was overall survival. The primary safety endpoints were 30-day and 60-day all-cause mortality.[5][7]
Phase Ib/II Dose-Escalation Study Protocol
This open-label, multicenter study evaluated the safety and tolerability of this compound in combination with cytarabine in patients with relapsed or refractory AML.[9][10]
-
Study Design: A dose-escalation design was used to determine the maximum tolerated dose (MTD).[10]
-
Dosing Schedules:
-
Schedule A: this compound (escalating from 10 to 90 mg/m²) on days 1 and 4 with cytarabine (400 mg/m²/day as a 24-hour continuous infusion for 5 days).[9][10]
-
Schedule B: this compound (escalating from 70 to 90 mg/m²) on days 1 and 4 with cytarabine (1 g/m²/day as a 2-hour infusion for 5 days).[9][10]
-
-
Endpoints: The primary endpoint was to establish the MTD. Secondary endpoints included assessing the clinical activity (complete remission rate).[10]
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies associated with this compound, the following diagrams are provided.
Caption: this compound's mechanism of action, inducing apoptosis through DNA intercalation and topoisomerase II inhibition.
Caption: Simplified workflow of the Phase III VALOR clinical trial.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. The safety and efficacy of this compound in patients with first relapsed or refractory acute myeloid leukemia - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. escholarship.org [escholarship.org]
- 8. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b/2 study of this compound in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Comparison: Vosaroxin and Mitoxantrone in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Vosaroxin and Mitoxantrone (B413), two potent topoisomerase II inhibitors utilized in oncology. The following sections detail their mechanisms of action, comparative efficacy and safety data from clinical trials, and the experimental protocols underpinning these findings.
Mechanism of Action
Both this compound and Mitoxantrone are cytotoxic agents that function primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. However, they belong to different chemical classes and exhibit distinct molecular interactions.
This compound is a first-in-class anticancer quinolone derivative.[1][2][3] It intercalates into DNA, with a preference for GC-rich regions, and stabilizes the topoisomerase II-DNA complex.[1][4] This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest in the G2 phase, and subsequent apoptosis.[2][5][6] Notably, this compound's activity is largely independent of p53 status and it is not a substrate for P-glycoprotein, suggesting it may overcome common mechanisms of chemotherapy resistance.[1][7] Preclinical studies have also indicated that this compound does not generate significant reactive oxygen species (ROS), which may contribute to a different safety profile compared to other topoisomerase II inhibitors.[4][6]
Mitoxantrone is a synthetic anthracenedione, structurally related to anthracyclines like doxorubicin.[8][9] It also functions as a topoisomerase II inhibitor by intercalating into DNA, causing crosslinks and strand breaks.[10][11][12] This disruption of DNA synthesis and repair is effective against both proliferating and non-proliferating cells.[9] In addition to topoisomerase II inhibition, Mitoxantrone's mechanism may involve the generation of free radicals, which can contribute to its cytotoxic effects and also to its associated toxicities.[11] Mitoxantrone also exhibits immunomodulatory effects, suppressing the proliferation of T cells, B cells, and macrophages.[8][11][13]
Signaling Pathway Diagrams
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 12. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for Vosaroxin
Vosaroxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor, inducing site-selective DNA damage.[6][7] As with all cytotoxic agents, any materials that come into contact with this compound, including personal protective equipment (PPE), labware, and unused drug product, are considered contaminated and must be disposed of as hazardous waste.[8][9] The primary method for the disposal of chemotherapy waste is high-temperature incineration.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative and qualitative parameters for the proper disposal of this compound, based on general guidelines for cytotoxic waste.
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic, Antineoplastic, Hazardous | [4][7] |
| Primary Disposal Method | High-Temperature Incineration | |
| "Trace" Waste Threshold | < 3% of original volume remaining in container | |
| PPE Requirement | Double chemotherapy gloves, disposable gown, face shield, and respiratory protection | [10][11] |
| Waste Container Color | Typically purple for cytotoxic waste (sharps and solids) | [12] |
Experimental Protocols for this compound Disposal
The following step-by-step methodologies are based on established best practices for the disposal of cytotoxic drugs and should be adapted to comply with institutional and local regulations.
Personnel Protection:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, don appropriate PPE. This includes two pairs of chemotherapy-tested gloves, a disposable, low-permeability gown with long sleeves and tight-fitting cuffs, a full-face shield or safety goggles, and a NIOSH-approved respirator.[10][11]
-
Designated Area: All waste handling and segregation should occur in a designated area, preferably within a biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosol exposure.
Waste Segregation and Containment:
-
Identify Waste Type: Differentiate between "trace" and "bulk" this compound waste.
-
Trace Waste: Includes items with less than 3% of the original drug volume remaining, such as empty vials, IV bags, tubing, and contaminated PPE.
-
Bulk Waste: Encompasses unused or partially used vials of this compound, grossly contaminated materials from spills, and any container with more than 3% of the original drug volume.
-
-
Sharps Disposal: All sharps contaminated with this compound (needles, syringes, broken glass) must be immediately placed in a puncture-resistant, leak-proof sharps container specifically designated for cytotoxic waste, often identified by a purple color.[12]
-
Solid Waste Disposal: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated, leak-proof container lined with a plastic bag, also marked for cytotoxic waste.
-
Liquid Waste Disposal: Unused or residual this compound solutions should not be disposed of down the drain. They are considered bulk hazardous waste and must be collected in a sealed, leak-proof container clearly labeled as "Hazardous Waste: this compound."
Final Disposal Procedures:
-
Packaging: All cytotoxic waste containers must be securely sealed before removal from the laboratory.
-
Labeling: Each container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste" as per institutional and regulatory guidelines.
-
Storage: Store sealed waste containers in a secure, designated area with limited access while awaiting pickup by a licensed hazardous waste disposal service.
-
Incineration: The final disposal of all this compound waste must be carried out via high-temperature incineration by a certified hazardous waste management facility. This is the only approved method to ensure the complete destruction of the cytotoxic compounds.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. ohsinsider.com [ohsinsider.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dnr.wi.gov [apps.dnr.wi.gov]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Vosaroxin
For researchers, scientists, and drug development professionals engaged in the vital work of advancing cancer therapies, the safe handling of investigational drugs like Vosaroxin is paramount. As a potent antineoplastic agent and topoisomerase II inhibitor, this compound is classified as a cytotoxic drug, necessitating stringent safety protocols to minimize occupational exposure and ensure a secure laboratory environment.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and trust in the handling of this and other cytotoxic agents.
Core Principles of Cytotoxic Drug Handling
The primary objective when handling cytotoxic drugs is to prevent exposure through inhalation, skin contact, or ingestion.[6][7] Adherence to established guidelines for handling hazardous drugs is not merely a recommendation but a critical component of laboratory safety.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and the potential hazards of cytotoxic agents.[7][10] Below are detailed recommendations for the essential PPE required when handling this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard).[10] Double-gloving is required.[9][11] | To provide a primary barrier against skin contact. Double-gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Gowns | Disposable, lint-free, solid-front gowns with long sleeves and tight-fitting elastic or knit cuffs. Must be made of a low-permeability fabric. | To protect the skin and personal clothing from contamination due to spills or splashes. |
| Eye Protection | Safety goggles or a face shield.[6][7][10] | To protect the eyes from splashes of the drug solution. |
| Respiratory Protection | An N95 or higher-level respirator.[7][12] | To prevent inhalation of aerosolized drug particles, particularly during procedures that may generate them (e.g., reconstitution). |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing Protocol
Spill Management: A Plan for a Timely and Safe Response
In the event of a spill, a prompt and organized response is critical to contain the contamination and protect personnel.
Table 2: Spill Management Protocol for this compound
| Step | Action |
| 1. Evacuate and Secure | Immediately alert others in the area and restrict access to the spill. |
| 2. Don Appropriate PPE | Put on a full set of PPE as outlined in Table 1, including respiratory protection. |
| 3. Contain the Spill | Use a chemotherapy spill kit to absorb the liquid. For powders, gently cover with damp absorbent pads to avoid aerosolization. |
| 4. Clean the Area | Decontaminate the spill area using an appropriate cleaning agent, followed by a neutral detergent, and then water. Work from the outer edge of the spill towards the center. |
| 5. Dispose of Waste | All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[13] |
| 6. Document the Incident | Report the spill to the appropriate safety officer and complete any necessary documentation. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Logical Relationship: Cytotoxic Waste Disposal Pathway
All cytotoxic waste must be segregated into clearly labeled, puncture-resistant containers for sharps and leak-proof bags for other contaminated materials.[13] The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous components.[14] It is imperative to consult and adhere to your institution's specific waste management policies and local regulations.
References
- 1. This compound | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The safety and efficacy of this compound in patients with first relapsed or refractory acute myeloid leukemia - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new valuable tool with the potential to replace anthracyclines in the treatment of AML? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. hse.gov.uk [hse.gov.uk]
- 9. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Handling cytotoxic material [cleanroomtechnology.com]
- 12. gerpac.eu [gerpac.eu]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
